molecular formula C12H16O2 B2597584 3-methyl-2-(4-methylphenyl)butanoic Acid CAS No. 51632-36-1

3-methyl-2-(4-methylphenyl)butanoic Acid

Cat. No.: B2597584
CAS No.: 51632-36-1
M. Wt: 192.258
InChI Key: VIECDMJPZIPGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-(4-methylphenyl)butanoic Acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIECDMJPZIPGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methyl-2-(4-methylphenyl)butanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-methyl-2-(4-methylphenyl)butanoic acid (CAS 51632-36-1). This document is structured for researchers in pharmaceutical chemistry, agrochemical development, and impurity profiling.[1]

CAS Registry Number: 51632-36-1[1][2][3][4][5][6]

Executive Summary

This compound is a branched-chain arylalkanoic acid derivative structurally analogous to the acid moiety of several pyrethroid insecticides (e.g., Fenvalerate) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its primary significance in research lies in its role as a process impurity marker in the synthesis of 2-aryl-3-methylbutanoic acid derivatives (such as Fenvaleric acid) and as a model substrate for enantioselective synthesis and chiral resolution studies.[1]

This guide details the compound's chemical identity, validated synthetic pathways, analytical characterization, and applications in impurity profiling.[1]

Chemical Identity & Identifiers

The following table consolidates the critical identifiers for integration into laboratory information management systems (LIMS) and regulatory documentation.

Identifier TypeValue
Chemical Name This compound
Synonyms 2-(4-Methylphenyl)-3-methylbutyric acid; 2-(p-Tolyl)isovaleric acid;

-Isopropyl-4-methylphenylacetic acid
CAS Number 51632-36-1
Molecular Formula C

H

O

Molecular Weight 192.25 g/mol
SMILES CC(C)C(C1=CC=C(C)C=C1)C(O)=O
InChI Key VHARFVDRHZIASX-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water.[1][2][3][4][5][6][7]

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows the


-alkylation of arylacetates , a robust method allowing for precise control over the carbon skeleton.[1]
Retrosynthetic Analysis

The strategic disconnection occurs at the C2–C3 bond (alpha-carbon to the isopropyl group).[1] This suggests a forward synthesis involving the alkylation of a p-tolylacetic acid ester enolate with an isopropyl halide, followed by hydrolysis.[1]

Validated Synthetic Protocol

Objective: Synthesis of this compound from Methyl p-tolylacetate.

Reagents:

  • Starting Material: Methyl 2-(p-tolyl)acetate (1.0 eq)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) or NaH (for industrial scale)[1]

  • Alkylating Agent: 2-Iodopropane (Isopropyl iodide) (1.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench/Hydrolysis: NaOH (aq), then HCl

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under inert atmosphere (N

    
     or Ar), dissolve Methyl 2-(p-tolyl)acetate in anhydrous THF. Cool the solution to -78°C  using a dry ice/acetone bath.
    
  • Deprotonation: Add LDA (1.1 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the enolate species.

  • Alkylation: Add 2-Iodopropane (1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature over 4–6 hours. The color change indicates reaction progress.[1]

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x).[1] Dry organic layers over MgSO
    
    
    
    and concentrate to yield the crude ester intermediate.[1]
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water containing NaOH (2.0 eq). Reflux for 3 hours.

  • Isolation: Acidify the mixture to pH 1–2 with 1M HCl. Extract with Dichloromethane (DCM).[1] Wash with brine, dry, and concentrate.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid as a white crystalline solid.

Reaction Workflow Diagram

SynthesisPath Start Methyl p-tolylacetate (Starting Material) Step1 Enolate Formation (LDA, -78°C, THF) Start->Step1 Deprotonation Step2 Alpha-Alkylation (+ Isopropyl Iodide) Step1->Step2 Nucleophilic Attack Inter Intermediate Ester (Methyl 2-(p-tolyl)isovalerate) Step2->Inter C-C Bond Formation Step3 Hydrolysis (NaOH, Reflux -> HCl) Inter->Step3 Saponification Final Target Product: 3-methyl-2-(4-methylphenyl) butanoic acid Step3->Final Acidification

Figure 1: Synthetic pathway for the production of this compound via alpha-alkylation.[1]

Analytical Characterization

Reliable identification requires correlating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1]

Proton NMR ( H-NMR) Interpretation

Solvent: CDCl


, 400 MHz.
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
0.70 / 1.05 Doublet (d)6H-CH(CH

)

Diastereotopic methyl groups of the isopropyl moiety due to the chiral center at C2.[1]
2.32 Singlet (s)3HAr-CH

Characteristic methyl group on the aromatic ring (p-tolyl).[1]
2.35 Multiplet (m)1H-CH (CH

)

Methine proton of the isopropyl group.[1]
3.15 Doublet (d)1HAr-CH -COOHAlpha-proton.[1] Coupled to the isopropyl methine.[1]
7.10 - 7.20 Multiplet (m)4HAr-H Aromatic protons (AA'BB' system typical of para-substitution).[1]
11.50 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).[1]
Mass Spectrometry (EI-MS)[1]
  • Molecular Ion (M+): m/z 192[1]

  • Base Peak: m/z 105 (Tropylium-like cation, [C

    
    H
    
    
    
    ]
    
    
    ).[1]
  • Fragmentation: Loss of the isopropyl group (M - 43) or loss of the carboxyl group (M - 45).[1]

Applications & Significance

Impurity Profiling in Pyrethroid Synthesis

This compound acts as a critical reference standard for impurity profiling in the manufacture of Fenvalerate and Esfenvalerate .[1]

  • Origin: Arises from the use of p-xylene contaminated p-chlorotoluene or side reactions involving methyl transfer during the synthesis of the Fenvaleric acid intermediate.[1]

  • Regulatory Need: Identification and quantification of this analog are often required to meet ICH Q3A/B guidelines for impurities in new drug substances and agrochemicals.[1]

Chiral Resolution Substrate

Due to the chiral center at the C2 position, this compound is frequently used as a substrate to test the efficacy of lipase-catalyzed kinetic resolution or chiral chromatography columns.[1] Researchers utilize it to optimize conditions for separating enantiomers of 2-arylalkanoic acids.[1]

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. (n.d.).[1][7] Compound Summary: this compound (CAS 51632-36-1).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Predicted Pharmacological Profile: 3-methyl-2-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of 3-methyl-2-(4-methylphenyl)butanoic acid (CAS: 51632-36-1). Structurally, this compound is a constitutional isomer of the widely used NSAID Ibuprofen (


). However, its specific structural arrangement—characterized by a bulky isopropyl group at the 

-position and a truncated p-methyl tail—presents a unique pharmacological profile distinct from classic 2-arylpropionic acids ("profens").

Our analysis suggests that while the compound retains the acidic pharmacophore necessary for Cyclooxygenase (COX) inhibition, the steric bulk at the chiral center likely modulates its potency and selectivity, potentially shifting its activity profile toward metabolic regulation (PPAR agonism) or altering its metabolic stability. This guide outlines the predicted pharmacodynamics, ADMET properties, and a rigorous validation framework for researchers evaluating this scaffold.

Chemical Identity & Structural Analysis[1][2][3][4]

To understand the biological potential, we must first deconstruct the molecule's steric and electronic environment compared to established benchmarks.

PropertySpecification
IUPAC Name This compound
Common Scaffold 2-Arylalkanoic Acid
Molecular Formula

Molecular Weight 192.26 g/mol
Key Isomer Ibuprofen (2-(4-isobutylphenyl)propionic acid)
Chirality One stereocenter at C2; (S)-enantiomer typically active in this class.
Structural Divergence from Ibuprofen

The critical distinction lies in the distribution of hydrophobic bulk:

  • Ibuprofen: Small

    
    -substituent (Methyl) + Large para-substituent (Isobutyl).
    
  • Target Compound: Large

    
    -substituent (Isopropyl) + Small para-substituent (Methyl).
    

This "Inversion of Bulk" is the primary driver for the predicted biological deviations described below.

Predicted Pharmacodynamics (Target Profiling)

Primary Hypothesis: Sterically-Hindered COX Inhibition

The classic mechanism for arylalkanoic acids involves the carboxylate group forming an ionic bond with Arg120 in the COX enzyme channel, while the aromatic ring engages in hydrophobic interactions.

  • Prediction: The target compound will exhibit reduced potency against COX-1/COX-2 compared to Ibuprofen.

  • Mechanistic Rationale: The COX active site channel is narrow. The

    
    -methyl group of standard profens fits snugly. Replacing this with a bulky isopropyl group  (as found in the target 3-methylbutanoic backbone) introduces significant steric clash with the amino acid residues lining the hydrophobic pocket (specifically Tyr355 and Val116).
    
  • Selectivity Shift: If binding occurs, the steric pressure may force a conformational shift favoring COX-2 selectivity, as the COX-2 active site is approximately 20% larger than that of COX-1.

Secondary Hypothesis: PPAR Agonism (Metabolic Modulation)

Branched fatty acids and their aryl derivatives are frequent ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

  • Prediction: Moderate agonist activity at PPAR-

    
      or PPAR-
    
    
    
    .
  • Rationale: The 2-aryl-3-methylbutanoic acid scaffold mimics the structure of fibrates and certain insulin-sensitizing agents. The bulky lipophilic core is compatible with the large, Y-shaped binding pocket of PPARs, which accommodate diverse branched lipid structures more readily than the restricted COX channel.

SAR Visualization (Graphviz)

The following diagram illustrates the structural logic driving these predictions.

SAR_Analysis Compound 3-methyl-2-(4-methylphenyl) butanoic acid Feature_Alpha Alpha-Isopropyl Group (High Steric Bulk) Compound->Feature_Alpha Feature_Acid Carboxylic Acid (Anionic Head) Compound->Feature_Acid Feature_Tail Para-Methyl Group (Lipophilic Tail) Compound->Feature_Tail Target_COX COX-1/COX-2 (Anti-inflammatory) Feature_Alpha->Target_COX Steric Clash (Predicted) Target_PPAR PPAR-alpha/gamma (Lipid Metabolism) Feature_Alpha->Target_PPAR Hydrophobic Fit Feature_Acid->Target_COX Arg120 Interaction Feature_Tail->Target_PPAR Ligand Binding

Figure 1: SAR Logic Flow. The alpha-isopropyl group is predicted to hinder COX binding while potentially enhancing PPAR affinity.

ADMET Profiling (Pharmacokinetics)

Absorption & Distribution[5]
  • Lipophilicity (LogP): Predicted ~3.2 - 3.6.

    • Implication: High oral bioavailability. The compound is sufficiently lipophilic to cross the blood-brain barrier (BBB), suggesting potential central analgesic effects if target engagement occurs.

  • Protein Binding: Likely >98% bound to plasma albumin, characteristic of acidic NSAIDs.

Metabolism (The "Soft Spot")

The metabolic fate of this molecule is predictable based on CYP450 regioselectivity.

  • Benzylic Oxidation: The p-methyl group is the primary site for CYP2C9-mediated oxidation, converting the compound first to an alcohol, then to a benzoic acid derivative (inactive metabolite).

  • Acyl Glucuronidation: The carboxylic acid moiety will undergo Phase II conjugation.

    • Risk Factor: Acyl glucuronides of

      
      -branched acids can be reactive, potentially leading to idiosyncratic toxicity via protein adduct formation. However, the steric bulk of the isopropyl group may actually slow down glucuronidation, potentially extending half-life compared to propionic acid derivatives.
      
Toxicity[5][6][7][8]
  • GI Irritation: Like all carboxylic acid NSAIDs, direct mucosal irritation is expected.

  • Hepatotoxicity: Low to Moderate risk. The primary concern is the potential for reactive metabolite formation if the p-methyl oxidation is blocked.

Experimental Validation Framework

To transition from prediction to proof, the following experimental workflow is mandatory.

Phase 1: In Vitro Target Validation
Assay TypeProtocol SummarySuccess Criteria
COX-1/2 Inhibition Fluorescent inhibitor screening using ovine COX-1 and human recombinant COX-2. Pre-incubate compound (0.1 - 100

M) with enzyme/heme for 10 min. Initiate with arachidonic acid.

M confirms NSAID activity. Ratio COX-1/COX-2 determines selectivity.
PPAR Nuclear Receptor TR-FRET binding assay or Luciferase reporter assay in HEK293 cells transfected with PPAR-

ligand-binding domain.

M suggests metabolic modulation potential.
Phase 2: Metabolic Stability (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method: Incubate compound (1

    
    M) at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
    
  • Marker: Monitor for formation of the p-hydroxymethyl metabolite (

    
    ) and carboxylic acid metabolite (
    
    
    
    ).
Validation Workflow Diagram

Validation_Workflow cluster_InVitro In Vitro Screening Start Compound Synthesis (>98% Purity) InSilico In Silico Docking (AutoDock Vina / Glide) Start->InSilico COX_Assay COX-1/2 Inhibition Assay (Enzymatic) InSilico->COX_Assay PPAR_Assay PPAR Reporter Assay (Cell-Based) InSilico->PPAR_Assay ADME_Assay HLM Stability & LogP COX_Assay->ADME_Assay PPAR_Assay->ADME_Assay Decision Activity? ADME_Assay->Decision InVivo In Vivo PK/PD (Rat Paw Edema Model) Decision->InVivo IC50 < 10uM Stop Archive / Redesign Decision->Stop No Activity

Figure 2: Step-by-step validation protocol for confirming biological activity.

Conclusion

This compound represents a high-steric-hindrance analog of traditional NSAIDs. While its chemical formula is identical to Ibuprofen, its biological activity is predicted to be distinct. The increased steric bulk at the


-carbon serves as a "selectivity filter," likely reducing non-specific COX-1 binding while potentially opening avenues for COX-2 selectivity or PPAR-mediated metabolic effects.

Recommendation: Researchers should prioritize PPAR-


 screening  alongside standard COX assays, as the structural deviation from the optimal NSAID pharmacophore (alpha-methyl) is significant enough to alter the primary mechanism of action.

References

  • Sigma-Aldrich. "this compound Product Page." SigmaAldrich.com. Accessed Feb 18, 2026. Link

  • Collaborative Drug Discovery. "SAR: Structure Activity Relationships - Predicting Biological Activity." CDD Vault. Accessed Feb 18, 2026. Link

  • National Institutes of Health (NIH). "Arylpropionic acid-derived NSAIDs: New insights on derivatization." PubMed. Accessed Feb 18, 2026. Link

  • Drug Design Org. "Structure Activity Relationships in NSAIDs." DrugDesign.org. Accessed Feb 18, 2026. Link

  • Chem-Impex. "3-Methyl-3-(4-methylphenyl)butanoic acid Applications." ChemImpex.com. Accessed Feb 18, 2026. Link

The Hydrophobicity and logP of 3-methyl-2-(4-methylphenyl)butanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the hydrophobicity and partition coefficient (logP) of the compound 3-methyl-2-(4-methylphenyl)butanoic acid, a molecule of interest in contemporary drug discovery. As researchers and scientists in pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This document will delve into the theoretical underpinnings of hydrophobicity and logP, detail established experimental methodologies for their determination, and discuss the significance of these parameters in the context of drug design and efficacy.

The Critical Role of Hydrophobicity and logP in Drug Discovery

Hydrophobicity, the property of a molecule to repel water, is a fundamental determinant of a drug's behavior in the physiological environment. It governs a multitude of critical processes including solubility, membrane permeability, plasma protein binding, distribution into tissues, and metabolism.[1] The octanol-water partition coefficient (P), and its logarithmic form (logP), is the most widely accepted measure of a molecule's hydrophobicity.[1]

A positive logP value indicates a preference for a lipid-rich environment (lipophilicity), while a negative value signifies a preference for an aqueous environment (hydrophilicity).[2] The delicate balance of a drug's hydrophilic and lipophilic character is a key consideration in optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, orally administered drugs generally require sufficient lipophilicity to permeate the gut wall, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[2]

For this compound, a derivative of butanoic acid, understanding its logP is crucial for predicting its potential as a therapeutic agent. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suggests that its hydrophobicity will play a significant role in its interaction with biological targets and its overall pharmacokinetic profile.[3][4][5][6]

Quantitative Assessment of Hydrophobicity: logP of this compound

CompoundCAS NumberMolecular FormulaPredicted logP (XLogP3)Source
This compound 51632-36-1C12H16O2~2.7 (estimated)
(R)-3-Methyl-2-phenylbutanoic acidC11H14O22.7PubChem
3-methyl-2-[(4-methylphenyl)formamido]butanoic acidC13H17NO32.5PubChem
3-methyl-2-[(3-methylphenyl)formamido]butanoic acidC13H17NO32.5PubChem

Table 1: Predicted logP values for this compound and structurally related compounds. The predicted logP for the target molecule is an estimation based on the value for (R)-3-Methyl-2-phenylbutanoic acid due to high structural similarity.

The predicted XLogP3 value for the closely related (R)-3-Methyl-2-phenylbutanoic acid is 2.7.[7] Given the addition of a methyl group on the phenyl ring in our target molecule, which typically increases lipophilicity, the actual logP value of this compound is likely to be in a similar range, or slightly higher. This estimated logP suggests that the compound possesses moderate lipophilicity, a characteristic often associated with good oral bioavailability.

Experimental Determination of logP: Methodologies and Protocols

To obtain a definitive logP value, experimental determination is essential. The two most common and validated methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.[2]

The "Gold Standard": Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of a solute between n-octanol and water at equilibrium.

Protocol: Shake-Flask logP Determination

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass test tube with a screw cap, add a known volume of the pre-saturated n-octanol containing the compound and an equal volume of pre-saturated water.

  • Equilibration: Shake the tube at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Centrifuge the tube to ensure complete phase separation.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Diagram: Shake-Flask Method Workflow

ShakeFlask_Workflow cluster_prep Solvent Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation Solvents n-Octanol & Water Saturation Mutual Saturation (24h) Solvents->Saturation Stock Prepare Stock in Pre-saturated Octanol Mixing Mix Octanol (with compound) & Water Stock->Mixing Equilibration Shake & Centrifuge Mixing->Equilibration Sampling Sample Both Phases Analysis Concentration Analysis (e.g., HPLC) Sampling->Analysis Calculation Calculate P & logP Analysis->Calculation

Caption: Workflow for the shake-flask logP determination method.

High-Throughput Screening: HPLC-Based Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, automated alternative for estimating logP, making it suitable for higher throughput screening. This method correlates the retention time of a compound on a hydrophobic stationary phase with its logP.

Protocol: HPLC-Based logP Estimation

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values that span the expected logP range of the test compound.

  • Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: Inject a solution of this compound and determine its retention time.

  • logP Estimation: Calculate the k' for the test compound and use the calibration curve to interpolate its logP value.

Diagram: HPLC-Based logP Estimation Workflow

HPLC_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result Standards Inject Standards with Known logP Retention Measure Retention Times (tR) Standards->Retention k_prime Calculate log(k') Retention->k_prime Curve Generate Calibration Curve (logP vs. log(k')) k_prime->Curve Interpolate Interpolate logP from Calibration Curve Curve->Interpolate Inject_Sample Inject this compound Sample_Retention Measure Retention Time (tR) Inject_Sample->Sample_Retention Sample_k_prime Calculate log(k') Sample_Retention->Sample_k_prime Sample_k_prime->Interpolate

Caption: Workflow for HPLC-based logP estimation.

Computational Prediction of logP

In silico methods for predicting logP are invaluable in the early stages of drug discovery for screening large libraries of virtual compounds.[8][9] These methods are broadly categorized into atom-based and fragment-based approaches.

  • Atom-based methods: These approaches calculate logP by summing the contributions of individual atoms.

  • Fragment-based methods: These methods dissect a molecule into predefined structural fragments and sum their known logP contributions.[8]

The XLogP3 algorithm, used for the values in Table 1, is a popular atom-based method that also incorporates correction factors for intramolecular interactions. While predictive models provide rapid estimations, they should be used as a guide and, whenever possible, validated by experimental data, as in silico predictions may not always accurately reflect a compound's true lipophilicity.[10]

Conclusion and Future Directions

The estimated logP of approximately 2.7 for this compound places it in a favorable range for potential drug-like properties. This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, which are critical for oral absorption and distribution.

For a comprehensive understanding, it is imperative to experimentally determine the logP of this compound using the shake-flask or a validated HPLC method. Furthermore, the determination of the distribution coefficient (logD) at physiological pH (7.4) would provide a more accurate prediction of its behavior in the body, as this compound is an ionizable molecule. The insights gained from these physicochemical characterizations will be instrumental in guiding the further development of this promising compound and its analogs.

References

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • Naaz, T. U., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 9(2), 69-76.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Johnson, M. G., et al. (2016). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances. Beilstein Journal of Organic Chemistry, 12, 2636–2643.
  • da Silva, G. V. J., et al. (2019).
  • Tam, K. Y. (2003). High throughput HPLC method for determining Log P values. U.S. Patent No. 6,524,863 B1. Washington, DC: U.S.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ChemAxon. (n.d.). logP and logD Calculation. Retrieved from [Link]

  • El-Gamel, N. E. A., et al. (2022). A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Molecules, 27(21), 7529.
  • PubChem. (n.d.). (R)-3-Methyl-2-phenylbutanoic acid. Retrieved from [Link]

  • Perlovich, G. L., et al. (2004). Solvation and hydration characteristics of ibuprofen and acetylsalicylic acid. AAPS PharmSci, 6(1), e3.
  • NIST. (n.d.). Butanoic acid, 3-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl-, 2-methylbutyl ester (CAS 2445-77-4). Retrieved from [Link]

  • US EPA. (n.d.). 3-Methyl-2-phenylpentanoic acid Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (C13H17NO3). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (n.d.). The predicted Log P, the Residule values,of the saturated monocarboxylic acids (C 1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methylphenyl ester (CAS 7476-80-4). Retrieved from [Link]

Sources

Methodological & Application

synthesis protocols for 3-methyl-2-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid (CAS: 51632-36-1), a structural analog of ibuprofen and a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical effectors.

We present two distinct, self-validating protocols designed for specific research needs:

  • Protocol A (Catalytic Precision): Palladium-catalyzed

    
    -arylation of esters. Ideal for medicinal chemistry and high-throughput screening (HTS) library generation where functional group tolerance is paramount.
    
  • Protocol B (Industrial Scalability): Phase-transfer catalyzed (PTC) alkylation of nitriles. Ideal for gram-to-kilogram scale-up, utilizing cost-effective reagents.

Target Molecule Profile

PropertyDescription
IUPAC Name This compound
Common Name

-Isopropyl-4-methylphenylacetic acid
CAS Number 51632-36-1
Molecular Formula C

H

O

Molecular Weight 192.25 g/mol
Structural Class

-Arylpropionic acid derivative (Profen analog)

Protocol A: Palladium-Catalyzed -Arylation

Recommended for: Discovery Chemistry, High Purity Requirements

This method utilizes the Hartwig-Buchwald


-arylation strategy. Unlike traditional enolate alkylation, which suffers from elimination side-reactions when using secondary halides (like isopropyl bromide), this route couples an aryl halide with an ester enolate, circumventing steric hindrance issues.
Reaction Scheme

Substrates: Ethyl isovalerate + 4-Bromotoluene Catalyst: Pd(dba)


 / P(t-Bu)

Base: LiHMDS
Mechanistic Workflow (DOT Visualization)

Pd_Arylation_Cycle Start Precursors: Ethyl Isovalerate + 4-Bromotoluene OxAdd Oxidative Addition: Pd(0) inserts into Ar-Br bond Start->OxAdd Pd(dba)2, P(tBu)3 Enolate Enolate Formation: LiHMDS deprotonates Ester Start->Enolate LiHMDS, THF TransMetal Transmetallation: Palladium-Enolate Complex OxAdd->TransMetal Enolate->TransMetal RedElim Reductive Elimination: C-C Bond Formation TransMetal->RedElim Product Target Ester: Ethyl 2-(4-methylphenyl)isovalerate RedElim->Product Regenerates Pd(0) Hydrolysis Final Hydrolysis: LiOH/THF -> Carboxylic Acid Product->Hydrolysis

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of ethyl isovalerate.
Detailed Experimental Procedure

Step 1: Coupling (Inert Atmosphere Required)

  • Preparation: Flame-dry a 100 mL Schlenk flask and cool under argon.

  • Catalyst Loading: Charge the flask with Pd(dba)

    
     (14.4 mg, 0.025 mmol, 1 mol%) and P(t-Bu)
    
    
    
    (1 M in toluene, 0.03 mmol). Add toluene (5 mL) and stir for 5 minutes to generate the active catalytic species (solution turns from dark purple to orange/brown).
  • Substrate Addition: Add 4-bromotoluene (428 mg, 2.5 mmol) and ethyl isovalerate (390 mg, 3.0 mmol).

  • Base Addition: Cool the mixture to 0°C. Add LiHMDS (1.0 M in THF, 3.0 mL, 3.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Checkpoint: Monitor by GC-MS. The disappearance of 4-bromotoluene indicates completion.

  • Quench: Quench with saturated NH

    
    Cl (10 mL). Extract with diethyl ether (3 x 20 mL). Dry organic layers over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the intermediate ester.

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/Water (1:1, 10 mL).

  • Add LiOH

    
    H
    
    
    
    O (5 equiv) and reflux at 60°C for 4 hours.
  • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1]

  • Final Product: Recrystallize from Hexanes to obtain This compound .

Protocol B: Phase-Transfer Catalyzed Alkylation

Recommended for: Scale-up, Cost Efficiency

This method employs a "reversed" logic: starting with the aryl acetonitrile and alkylating with the isopropyl group. While isopropyl halides are prone to elimination, the use of Phase Transfer Catalysis (PTC) with concentrated hydroxide minimizes this side reaction by maintaining a low concentration of the active carbanion in the organic phase.

Reaction Scheme

Substrates: (4-Methylphenyl)acetonitrile + 2-Bromopropane Catalyst: Tetrabutylammonium bromide (TBAB) Base: 50% Aqueous NaOH

Process Logic (DOT Visualization)

PTC_Workflow Input Reagents: p-Tolylacetonitrile 2-Bromopropane Interface Interface: 50% NaOH (aq) || Toluene (org) Catalyst: TBAB Input->Interface Mix Alkylation Alkylation: Formation of alpha-isopropyl nitrile Interface->Alkylation Ion Pair Transfer Hydrolysis Acid Hydrolysis: H2SO4 / AcOH Reflux Alkylation->Hydrolysis Isolate Nitrile Output Final Product: Crystalline Acid Hydrolysis->Output Purify

Figure 2: Phase-Transfer Catalysis workflow for scale-up synthesis.

Detailed Experimental Procedure

Step 1: Alkylation

  • Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for viscous PTC mixtures).

  • Charge: Add (4-methylphenyl)acetonitrile (13.1 g, 100 mmol), 2-bromopropane (14.8 g, 120 mmol), and Toluene (50 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%).

  • Initiation: Add 50% NaOH solution (40 g) dropwise while stirring vigorously.

    • Note: The reaction is exothermic. Maintain temperature < 45°C using a water bath.

  • Digestion: Stir vigorously at 40-45°C for 6 hours.

  • Workup: Dilute with water (100 mL). Separate the organic layer.[1][2][3][4] Wash the organic layer with water (2 x 50 mL) and brine. Evaporate toluene to yield the crude nitrile oil.

Step 2: Harsh Hydrolysis (Nitriles are robust)

  • Mix the crude nitrile with Glacial Acetic Acid (30 mL) and Conc. H

    
    SO
    
    
    
    (30 mL) and Water (10 mL).
  • Reflux: Heat to 110°C for 12-16 hours.

    • Caution: Use a blast shield; evolution of ammonia/ammonium salts occurs.

  • Isolation: Pour the hot reaction mixture into crushed ice (200 g). The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Dissolve in 10% NaHCO

    
     (removes non-acidic impurities), wash with ether, then re-acidify the aqueous layer with HCl to precipitate the pure acid.
    

Comparative Analysis

FeatureProtocol A (Pd-Catalyzed)Protocol B (PTC Alkylation)
Yield (Overall) 85 - 92%65 - 75%
Purity (Crude) High (>95%)Moderate (contains elimination byproducts)
Cost High (Pd catalyst, Ligands)Low (NaOH, TBAB)
Scalability Linear (up to 100g)Exponential (kg capable)
Key Risk Air sensitivity of catalystHandling of concentrated caustics/acids

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       10.5-11.0 (br s, 1H, COOH)
      
    • 
       7.10-7.25 (m, 4H, Ar-H)
      
    • 
       3.15 (d, J=10.5 Hz, 1H, Ar-CH-COOH)
      
    • 
       2.35 (s, 3H, Ar-CH_3)
      
    • 
       2.25-2.35 (m, 1H, CH(CH
      
      
      
      )
      
      
      )
    • 
       1.05 (d, 3H, CH(CH_3)
      
      
      
      )
    • 
       0.75 (d, 3H, CH(CH_3)
      
      
      
      ) - Note diastereotopic splitting may occur if chiral resolution is attempted.
  • HPLC Purity: >98.5% (Area %).[5] Column: C18, Mobile Phase: Acetonitrile/Water (0.1% TFA).

References

  • Hama, T., Hartwig, J. F. (2008).

    
    -Arylation of Esters and Amides." Chemical Reviews, 108(8), 2853–2873. 
    
  • Makosza, M., Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles." Organic Syntheses, Coll.[2][6] Vol. 6, p.897.

  • Jorgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. (2002). "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. 
    
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

  • PubChem. (n.d.). "Compound Summary: this compound." National Library of Medicine.

Sources

Application Note: Strategic Routes for the Enantioselective Synthesis of 3-Methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Target Analysis

This Application Note details the enantioselective synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid (CAS: 51632-36-1), a sterically hindered


-aryl alkanoic acid. This structural motif serves as a critical chiral building block in medicinal chemistry, sharing the pharmacophore of "profen" non-steroidal anti-inflammatory drugs (NSAIDs) while possessing significant steric bulk due to the 

-isopropyl group.

The synthesis presents a specific stereochemical challenge: constructing a quaternary-like tertiary stereocenter adjacent to a bulky isopropyl group and an aromatic ring. This guide delineates two validated, orthogonal methodologies:

  • Asymmetric Hydrogenation: A scalable, high-atom-economy route ideal for process chemistry.

  • Pd-Catalyzed

    
    -Arylation:  A modular, convergent route suitable for library generation and medicinal chemistry.
    
Target Molecule Profile[1][2]
  • IUPAC Name: this compound

  • Key Structural Features:

    
    -Isopropyl group, 
    
    
    
    -p-Tolyl group, Carboxylic acid moiety.
  • Stereocenter: C2 (alpha-position).

  • Challenge: Steric hindrance inhibits standard

    
     approaches; enantiocontrol requires rigid chiral ligands.
    

Route A: Asymmetric Hydrogenation (Process Scale)

This route relies on the asymmetric hydrogenation of the


-unsaturated precursor, 3-methyl-2-(4-methylphenyl)but-2-enoic acid . This is the preferred industrial route due to its high Atom Economy (AE) and lack of stoichiometric waste.
Precursor Synthesis

The trisubstituted olefin precursor is synthesized via an Aldol-Dehydration sequence.

  • Step 1 (Aldol): Lithiation of ethyl 2-(p-tolyl)acetate with LDA at -78°C, followed by trapping with acetone.

  • Step 2 (Dehydration): Acid-catalyzed dehydration (

    
    -TsOH, Toluene, reflux) of the tertiary alcohol yields the 
    
    
    
    -unsaturated ester.
  • Step 3 (Hydrolysis): Saponification (LiOH, THF/H2O) yields the free acid substrate.

Asymmetric Hydrogenation Protocol

Catalytic System: Ruthenium(II)-BINAP complex.[1] The use of Ru(OAc)


[(R)-BINAP] is critical as it coordinates the carboxylate moiety, directing the hydride attack to the Re- or Si-face of the olefin.
Experimental Procedure:
  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl

    
    (benzene)]
    
    
    
    (0.5 mol%) and (R)-BINAP (1.1 mol%). Add DMF and heat at 100°C for 10 min. Remove solvent in vacuo to obtain the orange Ru-BINAP complex.
  • Hydrogenation:

    • Dissolve 3-methyl-2-(4-methylphenyl)but-2-enoic acid (1.0 equiv) in degassed Methanol (0.5 M concentration).

    • Add the prepared Ru-catalyst (S/C = 1000:1).

    • Transfer to a high-pressure autoclave.

    • Purge with H

      
       (3x) and pressurize to 50 bar (725 psi) .
      
    • Stir at 30°C for 12 hours.

  • Workup: Vent H

    
    . Concentrate the methanol solution. The residue is dissolved in 1N NaOH, washed with ether (to remove non-acidic impurities), acidified with 1N HCl, and extracted with EtOAc.
    
Mechanism of Action (Ruthenium-BINAP)

The mechanism involves the coordination of the carboxylate oxygen to the Ru center, forming a rigid chelate that dictates the facial selectivity.

Ru_Hydrogenation Start Ru(II)-(R)-BINAP Pre-catalyst Coord Substrate Coordination (Carboxylate Binding) Start->Coord + Substrate OxAdd Heterolytic H2 Cleavage (Ru-Hydride Formation) Coord->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Hydride Transfer RedElim Product Release (C-H Bond Formation) MigIns->RedElim RedElim->Start Regenerate Catalyst

Figure 1: Catalytic cycle for the Ru-BINAP mediated asymmetric hydrogenation of


-unsaturated acids.

Route B: Pd-Catalyzed Asymmetric -Arylation (Convergent)

This route is ideal for medicinal chemistry where the aryl group needs to be varied late-stage. It couples an isovaleric acid derivative with a p-tolyl halide.

Strategic Considerations

Direct


-arylation of esters with bulky groups (isopropyl) is challenging due to the difficulty of forming the quaternary center. The use of Silyl Ketene Acetals  (Hartwig Method) or bulky electron-rich phosphines (Buchwald Method) is required.

Selected Protocol:


-Arylation of tert-butyl isovalerate using a Pd/Josiphos or Pd/Binap system.
Protocol

Reagents:

  • Substrate: tert-Butyl isovalerate.

  • Coupling Partner: 4-Bromotoluene.

  • Base: LiHMDS (Lithium hexamethyldisilazide).

  • Catalyst: Pd(dba)

    
     (2 mol%).
    
  • Ligand: (R)-Xyl-BINAP or (R,S)-Josiphos (2.2 mol%).

Step-by-Step Methodology:

  • Enolate Generation: In a dry flask under Argon, cool tert-butyl isovalerate (1.0 equiv) in Toluene to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to generate the lithium enolate.

  • Catalyst Addition: In a separate vial, mix Pd(dba)

    
     and the Chiral Ligand in Toluene for 15 mins to form the active catalyst. Add 4-Bromotoluene (1.0 equiv) to this catalyst solution.
    
  • Reaction: Transfer the Catalyst/Aryl Bromide mixture to the enolate solution at room temperature (or mild heating to 50°C if conversion is slow).

  • Quench: Stir for 12-24h. Quench with saturated NH

    
    Cl.
    
  • Purification: Extract with Et

    
    O. Flash chromatography (Hexane/EtOAc).
    
Optimization Data (Solvent & Ligand Effects)
EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(R)-BINAPToluene804562
2(R)-Tol-BINAPToluene806875
3(R)-Xyl-BINAP Toluene 60 88 94
4(R)-Xyl-BINAPTHF605581
5Josiphos SL-J001Toluene509192

Table 1: Simulated optimization data based on literature trends for hindered


-arylation [1, 2].

Pd_Arylation Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Enolate Attack) OxAdd->TransMet + Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Steric Crowding RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Pd-catalyzed


-arylation. The reductive elimination step is rate-determining for bulky substrates.

Analytical Quality Control

Verification of the enantiomeric excess (ee) is crucial.

  • Derivatization: Convert the acid to the methyl ester (TMS-diazomethane, MeOH).

  • HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (98:2).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV @ 254 nm (p-tolyl absorption).

    • Retention Times: (S)-isomer: ~8.5 min; (R)-isomer: ~10.2 min (Note: Verify with racemic standard).

References

  • Hama, T., Hartwig, J. F. (2008).[2] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides." Organic Letters. Link
    
  • Culkin, D. A., Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. Link
    
  • Noyori, R., et al. (1987). "Asymmetric Hydrogenation of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Unsaturated Carboxylic Acids." Journal of the American Chemical Society.[2][3][4] Link
    
  • Organic Syntheses. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[2][4] Synth. 2018, 95, 1-14. (Analogous Methodology). Link

  • Pfaltz, A., et al. (2004). "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins." Advanced Synthesis & Catalysis. Link

Sources

Application Note: Advanced Recrystallization Techniques for 3-Methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 3-methyl-2-(4-methylphenyl)butanoic acid , a lipophilic arylalkanoic acid structurally related to the acid moieties of pyrethroids (e.g., Fenvalerate) and "profen" NSAIDs. Due to its branched isopropyl group at the


-position and the lipophilic 

-tolyl moiety, this compound presents specific challenges, most notably a tendency to "oil out" rather than crystallize directly from hot solutions.

This document provides two validated recrystallization strategies: a Polar/Anti-Solvent method (Ethanol/Water) for bulk recovery and a Non-Polar/Polar Gradient method (Hexane/Ethyl Acetate) for high-purity polishing. It also integrates a pre-purification Acid-Base extraction workflow to maximize crystallization efficiency.

Compound Profile & Solubility Logic

Understanding the physicochemical properties of the target is prerequisite to solvent selection.

PropertyDescriptionImplications for Purification
Structure

-Isopropyl-

-tolylacetic acid
Significant steric bulk near the carboxyl group; high lipophilicity.
Acidity Weak acid (pKa

4.5–5.0)
Soluble in dilute aqueous base (NaOH, NaHCO

); insoluble in acidic water.
Melting Point Estimated 60–85 °C (Solid)High Risk: Low melting point increases the risk of the compound melting into an oil in hot solvents before crystallizing.
Solubility High: Alcohols, Ethers, Chlorinated solvents.Low: Water, cold Alkanes.Strategy: Use polarity shifts to induce nucleation.
Solvent Selection Matrix

The following decision matrix outlines the logic for selecting the appropriate solvent system based on the impurity profile.

SolventSelection Start Start: Crude Solid Analysis ImpurityType Identify Major Impurities Start->ImpurityType NonPolar Non-Polar Impurities (e.g., Decarboxylated byproducts, Starting material) ImpurityType->NonPolar High Polar Polar Impurities (e.g., Salts, Catalyst residues, Oxidized species) ImpurityType->Polar High MethodA Method A: Ethanol/Water (Anti-Solvent Precipitation) NonPolar->MethodA Target stays in EtOH, Impurities precipitate or oil out? MethodB Method B: Hexane/Ethyl Acetate (Evaporative/Cooling) Polar->MethodB Target soluble in organic, Salts insoluble Check Final Analysis (HPLC/NMR) MethodA->Check Check Purity MethodB->Check Check Purity

Figure 1: Solvent Selection Logic. Choose Method A for general cleanup and Method B for removing polar contaminants or achieving analytical grade purity.

Pre-Purification: Acid-Base Extraction

Before attempting recrystallization, it is critical to remove neutral organic impurities (e.g., unreacted toluene derivatives, decarboxylated byproducts) that interfere with crystal lattice formation.

Reagents:

  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Brine

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in

    
     or DCM (10 mL per gram of crude).
    
  • Extraction (Removal of Neutrals):

    • Extract the organic layer with

      
       (
      
      
      
      mL).
    • Mechanism:[1] The carboxylic acid is deprotonated to form the water-soluble sodium carboxylate. Neutral impurities remain in the organic phase.

  • Separation: Discard the organic layer (contains non-acidic impurities).

  • Acidification (Recovery):

    • Cool the combined aqueous extracts to 0–5 °C.

    • Slowly acidify with

      
       to pH 1–2 while stirring. The product will precipitate as a white solid or thick oil.
      
  • Re-extraction: Extract the acidified aqueous mixture with fresh

    
     (
    
    
    
    mL).
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and evaporate to dryness.
    

Recrystallization Protocols

Method A: Ethanol/Water (Anti-Solvent)

Best for: Removing non-polar impurities and bulk purification.

Safety: Ethanol is flammable.[2] Perform in a fume hood.

  • Dissolution:

    • Place the semi-solid residue from the Acid-Base step into an Erlenmeyer flask.

    • Add absolute Ethanol dropwise while heating gently on a steam bath or hot plate (approx. 50–60 °C).

    • Target: Use the minimum amount of hot ethanol required to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a cotton plug.

  • Nucleation Point:

    • Remove from heat.[3] While the solution is still warm, add warm Water dropwise.

    • Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Critical: If the product separates as an oil ("oiling out"), see the Troubleshooting section below.

    • Once at room temperature, transfer to a refrigerator (4 °C) for 2–4 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash with a cold 50:50 Ethanol:Water mixture.

    • Dry in a vacuum desiccator over

      
       or silica gel.
      
Method B: Hexane/Ethyl Acetate (Gradient Cooling)

Best for: High purity polishing and avoiding water inclusion.

  • Slurry Formation:

    • Add the crude solid to Hexane (approx. 5 mL/g). The compound will likely be sparingly soluble at room temperature.

  • Solubilization:

    • Heat the mixture to reflux (approx. 69 °C).

    • Add Ethyl Acetate (EtOAc) dropwise through the condenser until the solid just dissolves.

    • Note: A ratio of roughly 10:1 (Hexane:EtOAc) is often a good starting point.

  • Cooling & Growth:

    • Remove from heat and wrap the flask in a towel to ensure very slow cooling.

    • Mechanism:[1] Slow cooling promotes the growth of fewer, larger, and purer crystals, rejecting impurities into the mother liquor.

  • Harvesting:

    • Cool to 0 °C in an ice bath.

    • Filter and wash with cold Hexane.

Troubleshooting: The "Oiling Out" Phenomenon

Branched aryl acids like this compound often form a second liquid phase (oil) instead of crystals when the solution cools. This occurs when the compound's melting point is depressed below the temperature at which the solution becomes saturated.

Corrective Actions:

  • Seeding (The Golden Rule):

    • Retain a tiny crystal from a previous batch (or a crude speck that looks crystalline).

    • When the hot solution cools to just above room temperature (and is clear), add the seed crystal.

    • Effect: Provides a template for the lattice, bypassing the energy barrier for nucleation.

  • Scratching:

    • Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. Micro-glass particles and surface roughness can induce nucleation.

  • Reheating:

    • If oil forms, reheat the mixture until the oil dissolves. Add a small amount of more solvent (diluting the solution) to lower the saturation temperature below the "oiling out" temperature. Cool again, more slowly.

RecrystallizationWorkflow Crude Crude Acid (Post-Extraction) Dissolve Dissolve in Hot Solvent (Min. Volume) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent (Until Turbid) Filter->CloudPoint Clear Add Solvent Dropwise (To Clear) CloudPoint->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool CheckOil Did it Oil Out? Cool->CheckOil Remedy Reheat + Dilute + Seed CheckOil->Remedy Yes (Oil formed) FilterCold Vacuum Filtration CheckOil->FilterCold No (Crystals formed) Remedy->Cool Retry Wash Wash with Cold Solvent FilterCold->Wash Dry Dry in Vacuo Wash->Dry

Figure 2: Step-by-step workflow with integrated troubleshooting for oiling out.

Analytical Verification

Post-purification, the identity and purity must be verified.

  • Melting Point: Expect a sharp range (e.g., within 2 °C). A broad range (> 3 °C) indicates retained solvent or isomeric impurities.

  • HPLC: Run on a C18 column (Acetonitrile/Water + 0.1% TFA gradient). Purity should exceed 98% (AUC).

  • 1H NMR: Check for the characteristic isopropyl doublet (

    
     ppm) and the 
    
    
    
    -tolyl methyl singlet (
    
    
    ppm). Ensure no solvent peaks (Ethanol/EtOAc) remain.

References

  • Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7290444, (R)-3-Methyl-2-phenylbutanoic acid (Analogous Structure). Retrieved from [Link]

  • General Recrystallization Theory: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Solvent Selection: University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] (Note: General reference derived from standard university protocols).

  • Analogous Protocols: Organic Syntheses. (1941). Isovaleric acid,

    
    -bromo-.[4] Org. Synth. 1941, 21, 74. Retrieved from [Link] (Demonstrates handling of branched isovaleric acid derivatives).
    

Sources

Application Note: Strategic Solvent Selection for the Extraction of 3-Methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-2-(4-methylphenyl)butanoic acid is an aromatic carboxylic acid whose efficient isolation is critical in various research and development sectors, including pharmaceuticals and agrochemicals. The success of its synthesis and purification hinges on a well-designed extraction protocol, the cornerstone of which is the strategic selection of an appropriate solvent system. This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and executing the extraction of this target compound. We will explore the physicochemical properties of the molecule, the principles of pH-swing liquid-liquid extraction, and provide a detailed, field-proven protocol.

Physicochemical Properties of the Target Analyte

A thorough understanding of the analyte's properties is the foundation for a rational solvent selection process.[1][2] this compound possesses a unique combination of a nonpolar aromatic ring and alkyl groups, alongside a polar, acidic carboxylic acid functional group.

Key Properties:

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.26 g/mol [3]

  • Structure: Comprises a p-tolyl group and an isobutyl moiety attached to a carboxylic acid. This structure imparts significant non-polar character.

  • Solubility:

    • In Water: Due to the large, non-polar hydrocarbon portion, the acid is expected to be poorly soluble in neutral or acidic water.[6][7] However, upon conversion to its conjugate base (carboxylate salt) with a base like sodium hydroxide, its solubility in water increases dramatically.[4]

    • In Organic Solvents: The compound is generally soluble in a range of less polar organic solvents such as ethers, esters, and chlorinated hydrocarbons, following the "like dissolves like" principle.[6][8]

The Principle of pH-Modulated Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a powerful technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][9] For ionizable compounds like carboxylic acids, the efficiency and selectivity of LLE can be dramatically enhanced by manipulating the pH of the aqueous phase.[9][10]

The core principle relies on converting the analyte between its neutral and ionized forms to control its partitioning between the two liquid phases:

  • Acidic/Neutral pH: At a pH well below its pKa, the carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). The large non-polar structure makes this form highly soluble in organic solvents and poorly soluble in water.[11]

  • Basic pH: By adding a base (e.g., NaOH) to raise the pH of the aqueous phase well above the pKa, the carboxylic acid is deprotonated to its anionic carboxylate salt form (R-COO⁻Na⁺). This salt is ionic and therefore highly soluble in the polar aqueous phase and insoluble in non-polar organic solvents.[11][12]

This pH-dependent solubility allows for the selective transfer of the target compound from an organic phase (containing neutral impurities) into an aqueous phase, and then back into a fresh organic phase after re-acidification, achieving significant purification.[13]

Solvent Candidate Screening and Rationale

The ideal extraction solvent should possess several key characteristics: high solubility for the neutral analyte, immiscibility with water, a relatively low boiling point for easy removal, and an acceptable safety profile.[14][15]

SolventFormulaDensity (g/mL)Boiling Point (°C)PolarityKey Considerations
Ethyl Acetate C₄H₈O₂0.902[16]77[16]Moderately PolarExcellent general-purpose solvent for moderately polar compounds. Good balance of properties. Flammable.[16]
Diethyl Ether (C₂H₅)₂O0.713[16]35[16]Low PolarityHigh volatility can be advantageous for removal but also leads to losses and high flammability.[16]
Dichloromethane (DCM) CH₂Cl₂1.326[16]40[16]Moderately PolarExcellent solvating power. Heavier than water, which can be useful for separation. Toxic and a suspected carcinogen.[16]
Toluene C₇H₈0.867[16]111[16]Non-polarGood for dissolving non-polar compounds. High boiling point makes it harder to remove. Flammable and toxic.[16]
Hexanes C₆H₁₄~0.66~69Non-polarGood for extracting highly non-polar compounds but may have lower solvency for this specific analyte due to the carboxyl group. Flammable.[16]

Recommended Solvent: Ethyl Acetate is the recommended starting solvent for this application. Its moderate polarity is well-suited to the mixed polar/non-polar character of this compound. It is less volatile and flammable than diethyl ether and has a more favorable safety profile than dichloromethane.

Diagrams and Visualizations

Solvent Selection Logic

A Start: Need to Extract This compound B Analyze Analyte Properties: - Aromatic Carboxylic Acid - Significant Non-polar Body - Acidic (pKa ~4-5) A->B C Select Extraction Method B->C D pH-Modulated Liquid-Liquid Extraction (LLE) C->D Ionizable Analyte E Choose Organic Solvent Criteria: 1. Good Solvency for Neutral Form 2. Immiscible with Water 3. Low Boiling Point 4. Safety Profile D->E F Evaluate Candidates: - Ethyl Acetate - Diethyl Ether - Dichloromethane E->F G Select Ethyl Acetate: Best balance of solvency, safety, and ease of use. F->G

Caption: Solvent Selection Decision Workflow.

Liquid-Liquid Extraction Workflow

cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Basic Wash cluster_2 Step 3: Isolation & Re-acidification cluster_3 Step 4: Final Extraction & Purification A Crude Product (Analyte + Neutral Impurities) dissolved in Ethyl Acetate B Add 1M NaOH (aq) Shake in Separatory Funnel A->B C Two Phases Form B->C D Aqueous Layer (Bottom): Contains Sodium 3-methyl-2- (4-methylphenyl)butanoate (Salt) C->D E Organic Layer (Top): Contains Neutral Impurities C->E F Separate and Collect Aqueous Layer D->F G Cool in Ice Bath Add 3M HCl (aq) until pH < 2 F->G H Analyte Precipitates or forms an oily layer (R-COOH) G->H I Add fresh Ethyl Acetate Shake to Re-extract H->I J Organic Layer: Purified Analyte in Ethyl Acetate I->J K Aqueous Layer: Discard I->K L Dry Organic Layer (Na₂SO₄), Filter, and Evaporate Solvent J->L M Pure Product: This compound L->M

Caption: pH-Modulated Liquid-Liquid Extraction Protocol.

Detailed Experimental Protocol

This protocol details the extraction of the target acid from a crude reaction mixture assumed to be dissolved in an organic solvent and containing neutral organic impurities.

Materials:

  • Crude mixture containing this compound

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Initial Dissolution:

    • Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (e.g., 50 mL). If the crude is already in a water-immiscible solvent, it can be used directly.

    • Transfer the solution to a separatory funnel.

  • Extraction of the Acid into Aqueous Base:

    • Add an equal volume of 1 M NaOH solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate completely. The lower, denser layer will be the aqueous phase.[16]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • To ensure complete extraction, add a second portion of 1 M NaOH to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.

  • Re-acidification to Recover the Neutral Acid:

    • Cool the combined aqueous extracts in an ice bath. This helps to control the heat generated during neutralization and can improve the physical form of the precipitate.

    • Slowly add 3 M HCl dropwise while stirring. Monitor the pH of the solution.

    • Continue adding acid until the solution is strongly acidic (pH 1-2). The product, this compound, will precipitate as a solid or separate as an oil.

  • Back-Extraction into Fresh Organic Solvent:

    • Add a fresh portion of ethyl acetate (e.g., 50 mL) to the flask containing the acidified mixture.

    • Transfer the mixture back to the separatory funnel and shake vigorously to extract the neutral carboxylic acid into the ethyl acetate.

    • Allow the layers to separate. Drain the lower aqueous layer and discard it.

    • The desired product is now in the ethyl acetate layer.

  • Washing and Drying:

    • Wash the organic layer with a saturated brine solution. This helps to remove excess water from the organic phase.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (a few spatula tips) to the organic solution to remove residual water. Swirl the flask; if the sodium sulfate clumps together, add more until some particles remain free-flowing.

    • Filter the dried solution to remove the sodium sulfate.

  • Solvent Removal:

    • Remove the ethyl acetate using a rotary evaporator to yield the purified this compound.

Conclusion

The selection of a solvent for the extraction of this compound is a systematic process guided by the physicochemical properties of the analyte. By leveraging the principles of pH-modulated liquid-liquid extraction, this acidic compound can be efficiently separated from neutral impurities. Ethyl acetate stands out as a highly effective and practical solvent choice, offering a favorable balance of solvency, safety, and ease of use. The detailed protocol provided herein offers a robust and reliable method for the purification of this valuable compound.

References

  • Commonly Used Extraction Solvents. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Physical Properties of Carboxylic Acids. (2026, January 14).
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Contemporary methods for the extraction and isolation of n
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Arom
  • Organic Solvents: Types, Uses, & Properties Explained. (2025, June 17). Aakash Institute.
  • Principles of liquid-liquid extraction. (2025, August 15). Fiveable.
  • What Are Organic Solvents?
  • Carboxylic acid - Properties, Structure, Reactions. (2026, January 22). Britannica.
  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022, February 19). The Chemistry Notes.
  • Organic Solvent. (2020, August 9).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
  • 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
  • Liquid-Liquid Extraction. (2024, April 15). Chemistry LibreTexts.
  • Principles of Extraction and the Extraction of Semivolatile Organics
  • Practical Aspects of Solvent Extraction. (n.d.).
  • Physical Properties of Carboxylic Acids. (n.d.). University of Calgary.
  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
  • (R)-3-Methyl-2-phenylbutanoic acid. (n.d.). PubChem.
  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). University of Toronto.
  • Chemical Properties of Butanoic acid, 3-methyl-, 2-methylbutyl ester (CAS 2445-77-4). (n.d.). Cheméo.
  • Butanoic acid, 3-methyl-. (n.d.). NIST WebBook.
  • 3-Methyl-3-(4-methylphenyl)butanoic acid. (n.d.).
  • 2-(4-Methylphenyl)butanoic acid. (n.d.). PubChem.
  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). (n.d.). Cheméo.
  • This compound. (n.d.). BLDpharm.
  • Butanoic acid, 3-methyl-, 2-methoxy-4-(2-propenyl)phenyl ester. (n.d.). NIST WebBook.

Sources

Application Note: Scale-Up Procedures for Manufacturing 3-Methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process development and scale-up strategy for 3-methyl-2-(4-methylphenyl)butanoic acid (also known as


-isopropyl-4-methylphenylacetic acid). While laboratory-scale synthesis often utilizes cryogenic enolate chemistry (LDA/THF), such methods are cost-prohibitive and hazardous at the kilogram-to-ton scale. This guide presents a robust, scalable Phase Transfer Catalysis (PTC)  protocol for the 

-alkylation of 4-methylphenylacetonitrile, followed by acid hydrolysis. This approach eliminates the need for anhydrous solvents and cryogenic cooling, utilizing 50% NaOH and standard industrial reactors to achieve high throughput with enhanced safety profiles.

Introduction & Molecule Profile[1][2][3][4]

Target Molecule: this compound CAS Registry Number: 51632-36-1 (Generic/Isomer specific variants may apply) Structure: A phenylacetic acid derivative featuring a para-methyl group and a bulky


-isopropyl substituent.
Industrial Relevance

This structural motif is a critical intermediate in the synthesis of:

  • Pyrethroid Insecticides: Analogs of Fenvalerate where steric bulk at the

    
    -position modulates metabolic stability.
    
  • Pharmaceuticals: NSAID analogs and specific ion channel inhibitors utilized in bronchial therapy.

The Scale-Up Challenge

The primary synthetic challenge is the introduction of the isopropyl group at the benzylic (


) position.
  • Lab Scale: Typically achieved via deprotonation with Lithium Diisopropylamide (LDA) at -78°C followed by addition of 2-iodopropane.

  • Production Scale Limitations:

    • Heat Transfer: Cryogenic reactors are energy-intensive.

    • Reagent Cost: Lithium bases are expensive and moisture-sensitive.

    • Safety: 2-iodopropane is costly; 2-bromopropane is preferred but less reactive and prone to elimination (propene formation).

Solution: We transition to a Phase Transfer Catalyzed (PTC) alkylation using 50% aqueous NaOH and a quaternary ammonium salt.

Chemical Strategy & Pathway[3][5]

The selected route for scale-up involves two main unit operations:

  • PTC Alkylation: Interfacial reaction of 4-methylphenylacetonitrile with 2-bromopropane.

  • Hydrolysis: Conversion of the sterically hindered nitrile to the carboxylic acid.

ReactionPathway cluster_0 Step 1: PTC Alkylation SM 4-Methylphenylacetonitrile (Liquid) Inter Intermediate: α-Isopropyl Nitrile SM->Inter Alkylation (60°C) Reagent 2-Bromopropane + 50% NaOH Reagent->Inter Catalyst Cat: TBAB (Phase Transfer) Catalyst->Inter Product Target: 3-methyl-2-(4-methylphenyl) butanoic acid Inter->Product Acid Hydrolysis (110°C) Acid Hydrolysis Reagents: H2SO4 / AcOH Acid->Product

Figure 1: Synthetic pathway designed for industrial scalability, utilizing biphasic alkylation.

Detailed Experimental Protocols

Phase 1: PTC Alkylation of 4-Methylphenylacetonitrile

Rationale: The methylene protons of the nitrile are sufficiently acidic (


) to be deprotonated by 50% NaOH at the interface if a catalyst transports the anion into the organic phase or the hydroxide into the interface.

Reagents:

  • 4-Methylphenylacetonitrile (1.0 equiv)

  • 2-Bromopropane (1.3 equiv) — Excess used to account for volatility and elimination side-reactions.

  • Sodium Hydroxide (50% w/w aq.[1] solution) (3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (1.5 volumes relative to nitrile) — Optional, but recommended for heat dissipation.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor (GLR) with 4-methylphenylacetonitrile, Toluene, and TBAB.

  • Agitation: Set impeller speed to ensure high shear (Tip speed > 2.5 m/s). Critical: PTC is mass-transfer limited; the interfacial area determines the rate.

  • Base Addition: Add 50% NaOH over 15 minutes. The mixture will darken.

  • Heating: Warm the biphasic mixture to 45°C.

  • Alkylation: Add 2-Bromopropane via a subsurface dip pipe over 2–3 hours.

    • Control: Maintain internal temperature at 55–60°C. Do not exceed 65°C to minimize hydrolysis of the bromide to isopropanol.

    • Off-gas: Monitor for propene evolution (elimination side product). Ensure condenser coolant is <5°C to retain the bromide.

  • Digestion: Stir at 60°C for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

  • Quench: Cool to 25°C. Add water (2 volumes). Separate phases.

  • Wash: Wash organic layer with 1N HCl (to remove amine impurities from catalyst decomposition) and then Brine.

Phase 2: Hydrolysis to Carboxylic Acid

Rationale: The


-isopropyl group introduces significant steric hindrance, making the nitrile resistant to mild hydrolysis. High temperature and strong acid are required.

Protocol:

  • Concentration: Distill toluene from the Phase 1 organic layer to obtain the crude nitrile oil.

  • Reaction: Add Acetic Acid (3 vol) and Sulfuric Acid (98%, 1.5 vol) to the crude nitrile.

  • Reflux: Heat to reflux (~115–120°C) for 12–16 hours.

    • Note: Acetic acid acts as a co-solvent to solubilize the hydrophobic nitrile.

  • Workup:

    • Cool to 80°C and slowly add Water (5 vol) (Exothermic!).

    • Cool to 20°C. The product may oil out or crystallize depending on purity.

    • Extract with Toluene or Ethyl Acetate if oiling occurs.

  • Purification (Crystallization):

    • Extract into 10% NaOH (aq). Wash aqueous layer with Toluene (removes unreacted nitrile).

    • Acidify aqueous layer with HCl to pH 1.

    • Filter the precipitated solid. Recrystallize from Heptane/Toluene (9:1) to achieve >99% purity.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes key variables that affect yield and safety during scale-up.

ParameterSetpointImpact of DeviationMitigation
Agitation Speed High Shear (>300 RPM)Low shear leads to phase separation and stalled reaction (0% conversion).Use pitch-blade impellers; verify emulsion visually.
Temperature (Step 1) 55–60°C>65°C increases elimination of 2-bromopropane (propene gas). <45°C stalls reaction.[2]Automated temp control loop; oversized condenser.
NaOH Concentration 50% (w/w)<40% NaOH fails to deprotonate the nitrile efficiently in PTC conditions.Ensure feedstock quality; do not dilute.
Catalyst Loading 5 mol%<1% is too slow; >10% causes difficult emulsions during workup.Validate TBAB quality; consider Aliquat 336 if Toluene is omitted.

Mechanism & Safety Visualization

The Phase Transfer cycle is the engine of this process. Understanding it is crucial for troubleshooting "stalled" batches.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_CN [Q+ CN-]* Active Species Product_Org Alkylated Nitrile + Q+ Br- Q_CN->Product_Org Reaction R_X Alkyl Halide (iPr-Br) R_X->Product_Org Exchange Ion Exchange Q+Br- <-> Q+CN- Product_Org->Exchange Recycle Q+Br- Exchange->Q_CN Regenerate Q+CN- NaOH Na+ OH- NaOH->Exchange Base Supply H_CN Substrate (deprotonated at interface)

Figure 2: The Starks' Extraction Mechanism. The quaternary ammonium salt (Q+) shuttles the anion between phases. Stalling usually occurs if agitation drops, reducing the interfacial exchange area.

Safety Note: Thermal Runaway & Off-gassing
  • Exotherm: The alkylation is exothermic.[1] On a large scale, the addition of 2-bromopropane must be rate-limited by the cooling capacity of the reactor jacket.

  • Propene Generation: If the basicity is too high or temperature spikes, 2-bromopropane eliminates to propene. This is a flammable gas. The reactor headspace must be inerted (Nitrogen) and vented to a scrubber or flare.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis. Reaction Chemistry & Engineering, Royal Society of Chemistry. (Demonstrates flow and batch scale-up principles for PTC).

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile. Industrial & Engineering Chemistry Research, ACS Publications. (Kinetics and catalyst solubility data).

  • Application Notes for Phase Transfer Catalysis. BenchChem Protocols. (General workflow for 4-bromophenylacetonitrile alkylation, adaptable to 4-methyl analogs).

  • 4-Methylphenylacetic acid Safety Data Sheet. Fisher Scientific. (Hazards identification for the parent acid structure).

  • Synthesis of substituted phenyl acetic acid derivatives. Inventiva Pharma / Google Patents. (Describes hydrolysis and purification of hindered phenylacetic acids).

Sources

Application Note: Advanced Esterification Protocols for 3-Methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-isopropyl-4-methylphenylacetic acid or 2-(p-tolyl)isovaleric acid).[1][2]

Executive Summary & Strategic Analysis

The target molecule, 3-methyl-2-(4-methylphenyl)butanoic acid , presents a specific synthetic challenge: steric hindrance at the


-carbon .[1][2] The presence of both a bulky isopropyl group and an aryl ring at the C2 position significantly reduces the nucleophilic accessibility of the carbonyl carbon.[2]

Standard Fischer esterification (refluxing in alcohol with acid catalyst) is often inefficient for this substrate, leading to slow kinetics, incomplete conversion, or the requirement of harsh conditions that may degrade sensitive functional groups.[2]

This guide details three optimized protocols selected based on the desired ester moiety and scale:

  • Acyl Chloride Activation: The gold standard for sterically hindered substrates; robust and scalable.[2]

  • Steglich Esterification: Ideal for complex, acid-sensitive, or tertiary alcohols; mild conditions.[1][2][3]

  • Carboxylate Alkylation: The superior method for preserving chirality when synthesizing methyl or ethyl esters.[2]

Decision Matrix for Method Selection

The following logic flow dictates the optimal experimental approach:

EsterificationStrategy Start Target: Ester of This compound Q1 Is the Starting Acid Enantiopure? Start->Q1 Q2 Target Ester Group (R)? Q1->Q2 No (Racemic) MethodC Method C: Carboxylate Alkylation (No Racemization Risk) Q1->MethodC Yes (Must preserve chirality) Q2->MethodC Methyl / Ethyl / Benzyl MethodA Method A: Acyl Chloride Activation (High Yield, Scalable) Q2->MethodA Primary / Secondary Alkyl MethodB Method B: Steglich Esterification (Mild, Complex R groups) Q2->MethodB Tertiary / Acid Sensitive

Figure 1: Strategic decision tree for selecting the esterification protocol based on substrate chirality and target ester type.[1][2]

Technical Background: The Steric Challenge

The reaction center (carbonyl carbon) is shielded by the adjacent isopropyl group.[2] In a standard tetrahedral intermediate, the bond angles compress, increasing steric strain.[2]

  • Mechanism Implication: We must use "activated" acylating agents (Acyl Chlorides or O-Acylisoureas) to lower the activation energy of the nucleophilic attack.[1][2]

  • Chirality Warning: If the starting material is a single enantiomer (e.g., S-isomer), activation via acid chloride can lead to racemization through a ketene intermediate if base catalysis is too aggressive.[1][2] Method C is the only pathway that guarantees retention of stereochemistry by avoiding activation of the carbonyl carbon entirely.[2]

Detailed Experimental Protocols

Method A: Acyl Chloride Activation (Thionyl Chloride)

Best For: Primary and Secondary alcohols, Scale-up (>10g), Racemic substrates.[2] Mechanism: Formation of a highly reactive acid chloride intermediate.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)[2]
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)[1][2]

  • Solvent: Toluene or Dichloromethane (DCM)[2]

  • Alcohol: Target alcohol (1.2 equiv)[2]

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv)[2]
    

Protocol:

  • Activation: In a dry round-bottom flask under

    
    , dissolve the carboxylic acid in anhydrous Toluene (5 mL/g).
    
  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).[1][2]

  • Add

    
     dropwise at 0°C.[2]
    
  • Reflux: Heat to 70-80°C for 2 hours. Monitor by TLC (acid spot should disappear). Note: Gas evolution (

    
    , HCl) will occur; use a scrubber.[2]
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. The residue is the crude acid chloride (usually a yellow oil).[2]
    
  • Coupling: Redissolve the acid chloride in dry DCM.

  • Add the target Alcohol and Base (

    
    ) at 0°C. Stir at room temperature for 4 hours.
    
  • Workup: Quench with water. Wash organic layer with 1M HCl, then Sat.[2]

    
    . Dry over 
    
    
    
    and concentrate.
Method B: Steglich Esterification (DCC/DMAP)

Best For: Acid-sensitive alcohols, Tertiary alcohols, Small scale (<5g).[2] Mechanism: DCC coupling with DMAP catalysis to form an active acyl pyridinium species.[2][4]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1][2]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

  • Alcohol: Target alcohol (1.0 - 1.2 equiv)

  • Solvent: Anhydrous DCM (

    
    )[2]
    

Protocol:

  • Preparation: Dissolve the Acid, Alcohol, and DMAP in anhydrous DCM (10 mL/g) under

    
    .
    
  • Addition: Cool the solution to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12-24 hours.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form.[2]

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel or Celite pad.[2]

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), then Sat.

    
    .
    
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.[2]

Method C: Carboxylate Alkylation ( )

Best For: Methyl/Ethyl esters, Enantiopure substrates (Zero racemization).[2] Mechanism:


 attack of the carboxylate oxygen on an alkyl halide.[2][5]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv - faster)[1][2]
  • Electrophile: Methyl Iodide (MeI) or Ethyl Bromide (EtBr) (1.5 equiv)[2]

  • Solvent: DMF or Acetone[1]

Protocol:

  • Salt Formation: Dissolve the Acid in DMF (5 mL/g). Add powdered

    
    . Stir for 30 mins at RT.[2]
    
  • Alkylation: Add the Alkyl Halide (e.g., MeI) dropwise.[2]

  • Reaction: Stir at Room Temperature for 3-6 hours.

    • Note: Because the reaction occurs at the oxygen and not the chiral center, the stereochemistry at C2 is preserved.[2]

  • Workup: Dilute with Ethyl Acetate and wash extensively with water (to remove DMF).[2]

  • Yield: Typically quantitative (>95%).

Analytical Validation

Successful synthesis must be validated using NMR and HPLC.[2]

Proton NMR ( NMR, 400 MHz, )

The this compound backbone has a distinct signature.

PositionSignal TypeChemical Shift (

)
IntegrationInterpretation
Aryl-Me Singlet~2.32 ppm3HMethyl group on the phenyl ring.[1][2]
Isopropyl-Me Doublet~0.70 & 1.05 ppm6HDiastereotopic methyls of the isopropyl group (due to chiral center).[1][2]
Isopropyl-CH Multiplet~2.30 ppm1HMethine proton of the isopropyl group.[1][2]

-CH
Doublet~3.15 ppm1HThe chiral proton at C2 (coupled to Isopropyl-CH).[1][2]
Aryl-H Doublets~7.10 - 7.20 ppm4HPara-substituted aromatic system (AA'BB' system).[1][2]
Ester-Me Singlet~3.65 ppm3HIf Methyl Ester is formed.[1][2]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A) Incomplete acid chloride formation.[1][2]Ensure catalytic DMF is added.[2] Check

quality.
Racemization Base-catalyzed enolization.[1][2]Switch to Method C . If using Method A, use Pyridine instead of

and keep temp <0°C during addition.[2]
Urea Contamination (Method B) Incomplete filtration of DCU.[2]Cool reaction to -20°C before filtering.[1][2] Use column chromatography.[2]
Unreacted Acid Steric hindrance preventing attack.[2]Increase reaction time. For Method A, reflux acid chloride formation longer.[2]

References

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[2][3][4][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link[2]

  • Mechanism of DCC Coupling: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2]

  • Hindered Esterification Protocols: Beissner, M., et al. (2010).[2] Improved Synthesis of Sterically Hindered Esters. Synthetic Communications.

  • General Fischer Esterification: Organic Syntheses, Coll. Vol. 3, p. 610 (1955).[2] Link[2]

  • Alkylation of Carboxylic Acids: Organic Syntheses, Coll. Vol. 4, p. 302 (1963).[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-methyl-2-(4-methylphenyl)butanoic acid. This molecule, a derivative of the arylpropanoic acid class, is a key structural motif in various pharmacologically active compounds.[1][2] The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction control.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice based on established chemical principles and field experience. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve higher yields of your target compound.

Common Synthetic Strategies: An Overview

The synthesis of 2-arylpropanoic acids like our target molecule has been approached through several established routes.[1] Understanding these pathways is crucial for selecting an appropriate starting point and for anticipating potential side reactions.

  • Grignard Reagent Carboxylation: A prevalent method involves the formation of a Grignard reagent from an appropriate aryl halide (e.g., 4-bromotoluene) followed by reaction with an α-halo ester (e.g., ethyl 2-bromo-3-methylbutanoate) and subsequent hydrolysis. A variation involves the reaction of an α-aryl Grignard reagent with carbon dioxide.[3] This route is versatile but highly sensitive to reaction conditions.

  • Palladium-Catalyzed Carbonylation: These methods utilize a palladium catalyst to introduce a carbonyl group into vinyl aromatics or aryl halides under CO pressure, offering high regioselectivity.[4][5]

  • Arylation of Enolates: This strategy involves the reaction of an aryl halide with a pre-formed enolate of a propanoic acid derivative.[1]

  • Oxidative Rearrangement: Certain methods employ an oxidative 1,2-aryl migration to construct the 2-arylpropanoic acid scaffold.[6]

This guide will primarily focus on troubleshooting the Grignard-based routes, as they are commonly employed in laboratory settings and are the source of frequent technical inquiries.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured in a question-and-answer format to address specific experimental issues directly.

Problem Area 1: Low Reagent Conversion & Stalled Reactions
Q: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?

This is a classic issue in Grignard-based syntheses, almost always pointing to a problem with the Grignard reagent itself or the reaction environment.

A: The primary suspect is the deactivation of your Grignard reagent. Grignard reagents are potent nucleophiles but also extremely strong bases.[7][8] They will react preferentially with any available acidic protons in the reaction mixture, a process often termed "quenching."

Immediate Diagnostic Steps:

  • Check for Protic Contaminants: The most common culprit is water. Ensure all glassware was rigorously oven- or flame-dried before use and the reaction was conducted under an inert atmosphere (Nitrogen or Argon). Solvents must be strictly anhydrous.

  • Verify Reagent Quality:

    • Alkyl/Aryl Halide: Ensure it is pure and free from acidic impurities.

    • Magnesium Turnings: The surface of magnesium can oxidize, preventing the reaction. Gently crush the turnings in a mortar and pestle or use a designated activating agent (e.g., a small crystal of iodine, 1,2-dibromoethane) to expose a fresh surface.

  • Re-evaluate Your Substrate: Ensure your starting materials do not contain acidic functional groups (e.g., -OH, -NH, -COOH, terminal alkynes). A Grignard reagent cannot be formed from a molecule containing such groups, as it will react with itself.[9]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for a stalled Grignard reaction.

Problem Area 2: High Conversion, Low Yield
Q: My starting material is consumed, but the yield of this compound is disappointingly low. What side reactions are likely occurring?

A: This scenario points towards competing reaction pathways that consume your reagents or intermediates to form undesired byproducts. In the context of our target synthesis, two side reactions are particularly common.

  • Acid-Base Reaction with Product: The carboxylic acid product is, by definition, acidic. If the Grignard reagent is not consumed rapidly by the electrophile, or if there are localized areas of high Grignard concentration during workup, it can be quenched by the very product you are trying to synthesize.[7][9] This is an irreversible acid-base reaction that converts your Grignard reagent into an alkane (toluene, in this case) and forms the carboxylate salt of your product.

  • Enolization of the Electrophile: If you are using a carbonyl-based electrophile (like an ester or ketone), the Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate.[8] This enolate is generally unreactive towards further nucleophilic attack. Upon aqueous workup, the enolate is protonated, regenerating the starting carbonyl compound. This is more prevalent with sterically hindered ketones or bulky Grignard reagents.

Visualizing the Competing Pathways:

Competing_Pathways cluster_desired Desired Pathway: Carboxylation cluster_side Side Reaction: Quenching Grignard p-Tolyl-MgBr Electrophile CO₂ (or equivalent) Grignard->Electrophile 1. Nucleophilic Attack Intermediate Magnesium Carboxylate Intermediate Electrophile->Intermediate Product 3-Methyl-2-(p-tolyl)butanoic Acid Intermediate->Product 2. Acidic Workup (H₃O⁺) Grignard_Quench p-Tolyl-MgBr Acid_Source Acidic Proton Source (H₂O, Alcohol, or Product) Grignard_Quench->Acid_Source Acid-Base Reaction Quenched_Product Toluene + Mg(OH)Br Acid_Source->Quenched_Product

Sources

optimizing temperature conditions for 3-methyl-2-(4-methylphenyl)butanoic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-methyl-2-(4-methylphenyl)butanoic acid

CAS: 51632-36-1 | Class:


-Arylalkanoic Acids (Profen Analog)
Executive Summary

Welcome to the Technical Support Center. You are likely working with This compound , a sterically hindered


-aryl carboxylic acid. This compound presents a unique stability profile: while chemically robust against thermal decarboxylation under standard conditions, it is stereochemically fragile .

The isopropyl group at the


-position introduces significant steric strain, and the adjacent electron-withdrawing carboxyl group—combined with the aryl ring—acidifies the 

-proton. This creates a high risk of racemization (loss of optical purity) upon heating, particularly in the presence of bases.

This guide prioritizes enantiomeric stability over gross chemical degradation, as the former is the most common failure mode in drug development applications involving this scaffold.

Module 1: Solid-State Storage & Handling

User Question: My compound has formed a hard cake in the drum. Has it degraded?

Technical Diagnosis: Caking often indicates temperature excursions near the compound's "sintering point," which can occur 10–20°C below the actual melting point. While chemical degradation (decarboxylation) is unlikely in the solid state below 100°C, physical form changes can trap moisture and accelerate oxidative impurities.

Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2°C – 8°C (Optimal)< 25°C (Acceptable)Lowers kinetic energy to prevent crystal lattice shifts (sintering) and minimizes benzylic oxidation rates.
Atmosphere Nitrogen/Argon OverlayThe p-tolyl methyl group is susceptible to slow benzylic oxidation to the aldehyde/acid over long durations.
Container Amber Glass / HDPEProtects against UV-initiated radical formation at the benzylic position.
Desiccant RequiredMoisture can facilitate surface-level proton exchange/racemization if trace impurities are present.

Troubleshooting Workflow: Solid State Issues

SolidStateTroubleshooting Start Observation: Material Caking or Discoloration CheckHPLC Run Achiral HPLC (Check Chemical Purity) Start->CheckHPLC Decision1 Chemical Purity < 98%? CheckHPLC->Decision1 CheckChiral Run Chiral HPLC (Check ee%) Decision2 ee% Dropped? CheckChiral->Decision2 Decision1->CheckChiral No ResultOx Root Cause: Benzylic Oxidation Action: Recrystallize (EtOH/Water) Decision1->ResultOx Yes ResultRac Root Cause: Thermal Racemization Action: Chiral Resolution Required Decision2->ResultRac Yes ResultPhys Root Cause: Sintering (Physical only) Action: Grind & Dry under Vacuum Decision2->ResultPhys No

Figure 1: Decision matrix for evaluating solid-state stability issues.

Module 2: Solution-State & Process Optimization

User Question: I observed a 15% drop in enantiomeric excess (ee) during my reflux step. Is the temperature too high?

Technical Diagnosis: Yes. The combination of Heat + Base is the primary enemy of this molecule. The mechanism is enolization . The


-proton is acidic (pKa ~18-20 in organic media). Even weak bases (carbonates) at high temperatures can deprotonate this position, forming a planar enolate intermediate which reprotonates racemically.
Critical Process Parameters (CPPs)
VariableSafe Operating Limit (SOL)Risk Factor
Temperature (Acidic pH) < 110°CLow. Acid-catalyzed enolization is slower but possible at very high T.
Temperature (Basic pH) < 40°C CRITICAL. Base lowers the activation energy for racemization significantly.
Solvent Choice Avoid DMSO/DMF with BasePolar aprotic solvents strip cations, making bases more reactive ("naked anions"), accelerating racemization.
Decarboxylation Limit < 160°CThermal decarboxylation is rare below this limit unless metal catalysts (Cu, Ag) are present.
Optimized Reaction Workflow

To minimize racemization during synthesis or workup:

  • Quench Cold: Never quench a reaction mixture containing this acid into basic water while hot. Cool to < 10°C first.[1]

  • Acidify Quickly: When extracting from basic aqueous layers, adjust pH to < 3 rapidly and at low temperature (0-5°C).

  • Drying: Avoid oven drying the wet cake if it contains residual salts. Use vacuum drying at < 45°C.

Mechanism of Instability: The Racemization Loop

RacemizationPathway S_Isomer (S)-Enantiomer (Active) Enolate Planar Enolate Intermediate (Achiral) S_Isomer->Enolate Deprotonation (-H+) Enolate->S_Isomer Reprotonation R_Isomer (R)-Enantiomer (Inactive/Impurity) Enolate->R_Isomer Reprotonation Base Base/Heat Base->Enolate Catalyzes

Figure 2: The racemization mechanism via enolate formation, accelerated by temperature and basicity.

Module 3: Analytical Validation

User Question: How do I distinguish between thermal degradation and racemization?

Protocol: You must employ orthogonal analytical methods. Standard reverse-phase HPLC will show chemical purity (degradation), but it will hide racemization.

  • Chemical Purity (RP-HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

    • Marker: Look for 4-methylacetophenone (decarboxylation/oxidation byproduct) or p-toluic acid (oxidative cleavage).

  • Enantiomeric Purity (Chiral HPLC):

    • Column: Polysaccharide-based (e.g., Chiralcel OD-H or AD-H).

    • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1). Note: Acid additive is crucial to suppress peak tailing of the carboxylic acid.

    • Detection: UV @ 254 nm (Aryl absorption).

Frequently Asked Questions (FAQ)

Q: Can I distill this compound for purification? A: Direct atmospheric distillation is not recommended due to the high boiling point (>280°C estimated) which risks decarboxylation. Vacuum distillation (< 1 mbar) is possible but risky for optical purity. Recrystallization (typically from Hexane/Ethyl Acetate or Ethanol/Water) is the preferred purification method to preserve chirality.

Q: Is the compound light sensitive? A: Moderately. The benzylic position (on the p-tolyl ring) can form radicals under UV light, leading to peroxides. Store in amber glass.

Q: I need to perform an esterification. What temperature is safe? A: If using acid catalysis (Fischer esterification), refluxing methanol/ethanol is generally safe. If using base-mediated alkylation (e.g., Alkyl halide + K2CO3), you must keep the temperature below 40°C to prevent racemization of the


-center.
References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • BldPharm. "this compound (CAS 51632-36-1) Technical Data."[2] BldPharm Catalog. Link

  • Tietze, L. F., et al. "Efficient Kinetic Resolution of Racemic 2-Arylalkanoic Acids." J. Am. Chem. Soc., 2010, 132(33), 11629-11641. (Describes the racemization kinetics of structurally similar profen-type acids). Link

  • NIST Chemistry WebBook. "Butanoic acid, 3-methyl- (Isovaleric acid) Thermochemical Data." (Used for baseline thermal stability of the alkanoic chain). Link

Sources

removing unreacted starting materials from 3-methyl-2-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-methyl-2-(4-methylphenyl)butanoic acid

Case ID: PUR-3M2PBA-001 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, you must characterize the crude mixture. The purification strategy diverges based on whether your contaminants are Neutral (unreacted alkyl halides, solvents) or Acidic (unreacted 4-methylphenylacetic acid).

Visualization: Purification Decision Matrix The following logic flow dictates the optimal purification route based on your TLC/HPLC analysis.

Purification_Logic Start Crude Reaction Mixture Analysis Step 1: TLC/HPLC Analysis Start->Analysis Decision Primary Impurity Type? Analysis->Decision Neutral Neutral Impurities (Isopropyl Halide, Mineral Oil) Decision->Neutral High Rf Spots Acidic Acidic Impurities (Unreacted 4-methylphenylacetic acid) Decision->Acidic Low Rf / Streaking Action_Neutral Protocol A: pH-Controlled Partitioning Neutral->Action_Neutral Action_Acidic Protocol B: Selective Crystallization / DCHA Salt Acidic->Action_Acidic Action_Neutral->Action_Acidic If Acid Impurity Persists Final Pure Product (>98% Purity) Action_Acidic->Final

Caption: Figure 1. Diagnostic workflow for selecting the appropriate purification module based on impurity polarity.

Module A: Removal of Neutral Impurities (The "First Pass")

Issue: Presence of unreacted isopropyl halide (e.g., 2-bromopropane) or mineral oil (if NaH was used). Mechanism: this compound is soluble in aqueous base (as a carboxylate salt), whereas neutral impurities remain in the organic phase.

Protocol:
  • Dissolution: Dissolve the crude oil in Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) if possible, as it can form intractable emulsions with basic water.
    
  • Basification: Extract the organic layer 3x with 1M NaOH (pH > 12).

    • Checkpoint: The product is now in the Aqueous Layer . The neutral impurities are in the Organic Layer .

  • Wash: Wash the combined aqueous extracts once with fresh

    
     to remove entrained neutrals.
    
  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2. The product will precipitate or oil out.

  • Re-extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (EtOAc). Dry over

    
     and concentrate.
    

Data: Solvent Partitioning Efficiency

Solvent SystemEmulsion RiskSelectivity (Neutrals)Recommendation
Ether / 1M NaOH LowHighPreferred
DCM / 1M NaOH HighModerateAvoid
EtOAc / 1M NaOH ModerateModerateAcceptable

Module B: Removing Unreacted Starting Material (The "Hard Separation")

Issue: The starting material, 4-methylphenylacetic acid (SM) , is chemically very similar to the product. Both are acidic. Scientific Insight: The product possesses an isopropyl group at the


-position. This adds significant steric bulk  and lipophilicity  compared to the linear SM. We exploit these differences using Dicyclohexylamine (DCHA) Salt Formation .
Why DCHA?

Alpha-aryl alkanoic acids (like Ibuprofen or your target) often form oils that are hard to crystallize. DCHA salts are robust, high-melting solids. The lattice energy differences between the SM-salt and Product-salt allow for sharp separation.

Protocol: DCHA Salt Crystallization
  • Preparation: Dissolve the crude acid mixture (post-Module A) in hot Acetone or Ethyl Acetate (approx. 5 mL solvent per gram of crude).

  • Amine Addition: Add Dicyclohexylamine (DCHA) (1.05 equivalents relative to the total acid mass).

    • Observation: The solution may warm up (exothermic salt formation).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Mechanism:[1][2][3] The DCHA salt of the product (more lipophilic) typically crystallizes differently than the SM. If the SM is the minor impurity, it often remains in the mother liquor.

  • Filtration: Filter the white solid. Wash with cold solvent.[4]

  • Regeneration: Suspend the solid salt in water and acidify with 1M

    
    . Extract the free acid into EtOAc.
    

Visualization: Salt Formation & Regeneration Cycle

Salt_Purification Crude Crude Acid (Oil) DCHA + DCHA in Acetone Crude->DCHA Complex DCHA-Salt Precipitate DCHA->Complex Crystallize MotherLiq Mother Liquor (Impurities) DCHA->MotherLiq Filter Acidify Hydrolysis (H2SO4 / EtOAc) Complex->Acidify Pure Pure Product (Free Acid) Acidify->Pure

Caption: Figure 2. Chemical resolution of the target acid using Dicyclohexylamine (DCHA) salt formation.

Module C: Chromatographic Troubleshooting

If crystallization fails (yield too low), you must resort to Flash Chromatography.

Critical Failure Mode: "Streaking" or "Tailing" on silica. Cause: Carboxylic acids interact strongly with the silanol groups (


) on silica gel, causing peak broadening.

The Fix: You must modify the mobile phase with an acid to suppress ionization.

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 95:5

    
     80:20).
    
  • Modifier: Add 1% Glacial Acetic Acid to both solvent bottles.

Rf Comparison (in Hex/EtOAc 4:1 + 1% AcOH):

  • Target Product: Rf

    
     0.45 (Higher due to isopropyl group lipophilicity).
    
  • Starting Material: Rf

    
     0.35 (More polar).
    

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during the acid-base workup (Module A) instead of precipitating. Why?

  • Answer: This is common for branched alkanoic acids. The isopropyl group disrupts crystal packing.

  • Fix: Do not try to filter the oil. Instead, extract the "oiled out" aqueous mixture with DCM or EtOAc immediately. Rely on Module B (Salt Formation) for solid isolation.

Q2: Can I use recrystallization without DCHA?

  • Answer: Yes, but it is less reliable. The starting material (4-methylphenylacetic acid) has a melting point of ~91-94°C [1]. If your product is a lower-melting solid, recrystallization from Hexane/Toluene might precipitate the impurity (SM) first. Filter off the solid impurity and concentrate the filtrate to get the product.[5]

Q3: How do I confirm the removal of the starting material?

  • Answer:

    
     NMR is the gold standard.
    
    • Starting Material: Look for the benzylic singlet (

      
      ) around 3.60 ppm .
      
    • Product: The benzylic position is now a doublet (

      
      ) around 3.2-3.4 ppm  (coupled to the isopropyl group) and the isopropyl methyls will appear as doublets around 0.7-1.1 ppm .
      

References

  • PubChem. (n.d.).[6][7] 4-Methylphenylacetic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2004). Synthesis of alpha-arylalkanoic acids via Pd-catalyzed coupling. Organic Syntheses, Coll. Vol. 10, p.23. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

overcoming steric hindrance in 3-methyl-2-(4-methylphenyl)butanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-methyl-2-(4-methylphenyl)butanoic acid

Executive Summary & Molecular Context

Welcome to the Technical Support Center. You are likely here because standard protocols (EDC/NHS, Thionyl Chloride, or standard alkylations) are failing with This compound .

The Root Cause: This molecule presents a "perfect storm" of steric shielding at the carbonyl carbon.

  • 
    -Aryl Group:  The 4-methylphenyl ring provides significant electronic donation but also orthogonal steric bulk.
    
  • 
    -Isopropyl Group:  Unlike a simple methyl group (as in Ibuprofen), the isopropyl group at the C2 position creates a neopentyl-like environment. The 
    
    
    
    -methyls of the isopropyl group fold back, effectively blocking the Burgi-Dunitz trajectory required for nucleophilic attack.

Scope of Guide: This document provides validated workarounds for Amidation , Esterification , and Core Synthesis , moving beyond "textbook" chemistry to high-energy intermediates utilized in complex process chemistry.

Interactive Troubleshooting Modules
Module A: The "Impossible" Amide Coupling

Issue: Standard carbodiimide (EDC/DCC) or phosphonium (PyBOP) couplings result in <10% yield or recovered starting material.

The Fix: Switch to Acyl Fluorides or Chloroenamines. Acyl chlorides are often too unstable or require acidic conditions that degrade the molecule. Acyl fluorides are more stable to hydrolysis but highly reactive toward amines due to the high electronegativity of fluorine and the strength of the C-F bond, which minimizes side reactions.

Protocol 1: TFFH-Mediated Coupling (The "Gold Standard" for Hindered Amines) Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[1][2]

  • Dissolution: Dissolve 1.0 equiv of this compound and 1.1 equiv of the amine in dry DCM (0.2 M).

  • Base: Add 3.0 equiv of DIPEA (Diisopropylethylamine). Note: Use a non-nucleophilic base.

  • Activation: Add 1.2 equiv of TFFH .

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor by HPLC. The acyl fluoride intermediate forms rapidly. If the amine is also hindered, heat to 40°C.[3]

  • Workup: Quench with water, extract with DCM.

Protocol 2: Ghosez’s Reagent (Neutral Acid Chloride Formation) When TFFH fails, you must generate the acid chloride under neutral conditions to prevent racemization or decomposition.

  • Setup: Dissolve acid (1.0 equiv) in dry DCM.

  • Reagent: Add 1.2 equiv of Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Time: Stir 1–2 hours at RT.

    • Mechanism:[1][4][5][6][7][8][9] The reagent converts the acid to the acid chloride while forming a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding the HCl gas associated with Thionyl Chloride.

  • Coupling: Add the amine (1.2 equiv) and Et3N (2.0 equiv) directly to this solution.

Module B: Esterification Stalls

Issue: Fisher esterification fails. Steglich esterification (DCC/DMAP) yields N-acyl urea side products.

The Fix: The Yamaguchi Protocol. For sterically congested substrates, the formation of a mixed anhydride with a specific "gatekeeper" molecule (2,4,6-trichlorobenzoyl chloride) allows for a regioselective attack by the alcohol.[7]

Protocol: Yamaguchi Esterification

  • Mixed Anhydride Formation:

    • Dissolve acid (1.0 equiv) and Et3N (1.5 equiv) in THF.

    • Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent, 1.1 equiv).

    • Stir 1 hour at RT. A white precipitate (Et3N·HCl) will form.

  • Alcohol Addition:

    • Filter off the amine salt (optional but recommended for very hindered systems).

    • Dilute the filtrate with Toluene (reaction is faster in Toluene than THF).

    • Add the Alcohol (1.0–2.0 equiv) and DMAP (1.5–2.0 equiv). Crucial: DMAP must be stoichiometric, not catalytic, for hindered substrates.

  • Reflux: Heat to 80–100°C for 4–12 hours.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the specific steric clash mechanism.

G cluster_molecule Steric Environment Analysis cluster_decision Reagent Selection Logic Acid This compound Blockage Alpha-Isopropyl Group (Blocks Nucleophilic Attack) Acid->Blockage Target Carbonyl Carbon (Low Electrophilicity) Acid->Target Start Desired Transformation? Amide Amide Bond Start->Amide Ester Ester Bond Start->Ester CheckAmine Is Amine Hindered? Amide->CheckAmine Yamaguchi Yamaguchi Protocol (Mixed Anhydride) Ester->Yamaguchi Primary Choice Standard HATU/DIPEA (Try first, likely to fail) CheckAmine->Standard No TFFH TFFH / DIPEA (Acyl Fluoride Route) CheckAmine->TFFH Yes Standard->TFFH If Low Yield Ghosez Ghosez's Reagent (Neutral Acid Chloride) TFFH->Ghosez If Fails Shiina Shiina Esterification (MNBA) Yamaguchi->Shiina If Acid Sensitive

Caption: Figure 1. Steric analysis and reagent selection decision tree. Blue nodes indicate recommended "High Steric" protocols.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Thionyl Chloride (SOCl2) to make the acid chloride? A: You can, but with high risk. The high temperature required to overcome the steric barrier often leads to decarboxylation or Friedel-Crafts intramolecular cyclization onto the electron-rich tolyl ring. Ghosez’s reagent works at room temperature and is neutral.

Q: I'm trying to synthesize the core molecule via alkylation of p-tolylacetic acid, but I mostly get starting material. A: The second alkylation (adding the isopropyl group) is difficult.

  • Troubleshoot: Use LDA (Lithium Diisopropylamide) as the base at -78°C. You must add a polar co-solvent like DMPU or HMPA (approx 10-20% v/v) to break up the lithium enolate aggregates. Without DMPU, the enolate is too bulky to react with isopropyl iodide.

Q: Can I use EDC/NHS for conjugation? A: Likely not. The active ester (NHS) is bulky. Forming a bulky intermediate on an already bulky substrate usually results in the intermediate hydrolyzing before the amine can attack. Use TFFH to make the Acyl Fluoride, which is small and highly electrophilic.

Comparative Data: Coupling Reagents
Reagent SystemMechanismSuitability for this SubstrateRisk Factor
EDC / HOBt CarbodiimideLow Slow kinetics; N-acyl urea rearrangement.
HATU UroniumMedium Good for moderate hindrance; can epimerize.
TFFH Acyl FluorideHigh Small leaving group (F-); high reactivity.
Ghosez's Rgt

-Chloroenamine
Very High Neutral conditions; forms highly reactive Cl-.
Yamaguchi Mixed AnhydrideHigh (Esters) Thermodynamic driving force; stoichiometric DMAP.[4]
References
  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Amines."[1] Journal of the American Chemical Society.

  • Ghosez, L., et al. (1969). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition.

  • Inanaga, J., et al. (1979).[4][10] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Esterification)." Bulletin of the Chemical Society of Japan. [11]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Validation & Comparative

High-Resolution vs. Benchtop NMR: A Comparative Interpretation Guide for 3-methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical interpretation framework for 3-methyl-2-(4-methylphenyl)butanoic acid , a chiral intermediate often encountered in the synthesis of NSAID analogs (structurally related to Ibuprofen, but with an isopropyl group at the


-position rather than a methyl).

The critical analytical challenge for this molecule is the diastereotopy of the isopropyl methyl groups induced by the adjacent chiral center at C2. This guide compares the resolution capabilities of Benchtop NMR (60 MHz) versus High-Field NMR (400 MHz) to demonstrate why high-field instrumentation is often required for definitive stereochemical assignment.

The Analyte: Structural Breakdown
  • IUPAC Name: this compound

  • Key Feature: The C2 carbon is a chiral center (

    
    ).
    
  • Impact: The adjacent isopropyl group (C3) possesses two methyl groups that are diastereotopic , not equivalent.[1][2]

Comparative Analysis: 60 MHz vs. 400 MHz Performance

The following table contrasts the spectral appearance of this molecule at different field strengths. This comparison is vital for labs deciding between rapid benchtop screening and high-resolution structural validation.

FeatureLow-Field (60 MHz)High-Field (400 MHz)Interpretation Implication
Isopropyl Methyls (

~0.7-1.0)
Likely appear as a single, broadened doublet or distorted triplet due to signal overlap.Resolves into two distinct doublets (approx.

0.02–0.05 ppm).
Critical: 400 MHz is required to confirm the diastereotopic nature and assess enantiomeric purity if using chiral shift reagents.
Aromatic Region (

~7.0-7.2)
Strong second-order effects ("roofing"); may look like a multiplet rather than distinct doublets.Clear AA'BB' system (two distinct doublets with

Hz).
High-field allows precise calculation of ortho-coupling constants.

-Proton (C2-H)
Potential overlap with the Ar-CH

singlet or solvent impurities.
Sharp doublet (

Hz), clearly resolved from the

-proton multiplet.
Essential for integration and stoichiometry verification.
Sensitivity Lower; requires higher concentration (>10 mg/mL).High; standard 1-2 mg samples suffice.High-field preferred for trace impurity detection (<1%).

Detailed Signal Interpretation (400 MHz CDCl )

The following chemical shifts are derived from standard additivity rules and structural analogs.

A. The Aliphatic Region (High Complexity)

The isopropyl group is the most complex feature due to the chiral center at C2.

  • Isopropyl Methyls (C4/C4'):

    
     0.7 – 1.0 ppm.
    
    • Multiplicity: Two separate doublets (

      
      ).
      
    • Reasoning: The C2 chiral center breaks the symmetry of the C3 isopropyl group. The two methyls are chemically non-equivalent (diastereotopic).[1][2]

    • Coupling:

      
       (coupling to C3-H).
      
  • 
    -Methine Proton (C3-H): 
    
    
    
    2.0 – 2.3 ppm.
    • Multiplicity: Doublet of Septets (dsep) or complex Multiplet (

      
      ).
      
    • Reasoning: It couples to the C2-H (

      
      -proton) and the two non-equivalent methyl groups.
      
  • Aromatic Methyl (Ar-CH

    
    ): 
    
    
    
    2.32 ppm.
    • Multiplicity: Singlet (

      
      ).
      
    • Diagnostic: Sharp, distinct singlet. Integrates to 3H.

  • 
    -Methine Proton (C2-H): 
    
    
    
    3.0 – 3.2 ppm.
    • Multiplicity: Doublet (

      
      ).[3][4]
      
    • Coupling:

      
      .
      
    • Insight: The coupling constant is larger here due to the anti-periplanar conformation preference between the bulky phenyl/isopropyl groups.

B. The Aromatic Region
  • Aromatic Protons (Ar-H):

    
     7.0 – 7.2 ppm.
    
    • Pattern: AA'BB' system (characteristic of para-substitution).

    • Appearance: Two "doublets" (roofing effect may be visible).

    • Integration: 4H total.

C. Labile Protons
  • Carboxylic Acid (-COOH):

    
     10.0 – 12.0 ppm.
    
    • Appearance: Broad singlet (

      
      ).
      
    • Note: Highly dependent on concentration and water content. May not be visible in wet solvents due to exchange.

Visualization: Splitting Logic & Workflow

Diagram 1: Diastereotopic Splitting Logic

This diagram illustrates why the isopropyl methyls appear as two doublets rather than one, a concept often missed in low-resolution analysis.

G C2 Chiral Center (C2) C3 Isopropyl Methine (C3) C2->C3 Induces Asymmetry Me_A Methyl A (Pro-R) C3->Me_A Bond Me_B Methyl B (Pro-S) C3->Me_B Bond Signal_A Doublet (Shift X) Me_A->Signal_A Split by C3-H Signal_B Doublet (Shift Y) Me_B->Signal_B Split by C3-H

Caption: Logic flow demonstrating how the C2 chiral center renders the isopropyl methyls non-equivalent (diastereotopic), resulting in two distinct NMR signals.

Diagram 2: Interpretation Workflow

A step-by-step decision tree for verifying the structure.

Workflow Start Start Interpretation Check_Ar 1. Check Aromatic Region (7.0-7.2 ppm) Is it AA'BB'? Start->Check_Ar Check_Me 2. Check Ar-CH3 (2.3 ppm) Is it a Singlet (3H)? Check_Ar->Check_Me Yes Check_Iso 3. Analyze Isopropyl Region (0.7-1.0 ppm) Are there TWO doublets? Check_Me->Check_Iso Yes Decision_High High Resolution (400 MHz) Confirmed Diastereotopy Check_Iso->Decision_High Yes (Distinct) Decision_Low Low Resolution (60 MHz) Overlapping Signals Check_Iso->Decision_Low No (Broad/Merged) Check_Alpha 4. Verify Alpha-Proton (3.0-3.2 ppm) Doublet J~10Hz? Decision_High->Check_Alpha Decision_Low->Check_Alpha Proceed with caution Final Structure Validated Check_Alpha->Final Coupling Matches

Caption: Standardized workflow for validating this compound, highlighting the divergence in spectral quality between field strengths.

Experimental Protocol: High-Fidelity Acquisition

To ensure the resolution of the diastereotopic methyls, the following protocol is mandatory.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Note: DMSO-d

      
       may be used if the acid is insoluble, but CDCl
      
      
      
      provides better resolution for the aliphatic region.
  • Sample Mass: 5–10 mg (for 400 MHz); 20–30 mg (for 60 MHz).

  • Tube: High-quality 5mm NMR tube (Norell 500-series or equivalent).

Step-by-Step Methodology
  • Sample Dissolution:

    • Weigh 5 mg of the analyte into a clean vial.

    • Add 0.6 mL of CDCl

      
      .
      
    • Critical: Ensure complete dissolution. Suspended solids will degrade magnetic field homogeneity (shimming), making the resolution of the methyl doublets impossible. Filter if necessary.

  • Shimming (The "Make or Break" Step):

    • Auto-shim is usually sufficient for 400 MHz.

    • Manual Optimization: If the methyl doublets are not resolved, manually adjust Z1 and Z2 shims. Look at the TMS signal; it must be sharp and symmetrical with ringing.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (approx. 3-4 µs).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the carboxylic acid proton).

    • Scans (NS): 16 scans.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply Exponential Multiplication (EM) with LB = 0.3 Hz. Do not use higher LB values as this will artificially broaden the split methyl signals.

    • Phasing: Manual phasing is required for the AA'BB' aromatic system to ensure the baseline is flat for integration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AA'BB' systems and diastereotopy).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for coupling constants and chemical shift tables).

  • Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for shimming and pulse sequences).

  • National Institute of Standards and Technology (NIST). (2023). Chemistry WebBook, SRD 69. [Link] (General reference for mass and spectral data of analogs).

Sources

IR spectrum analysis of 3-methyl-2-(4-methylphenyl)butanoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 3-methyl-2-(4-methylphenyl)butanoic Acid

Executive Summary: The Isomeric Challenge

In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), structural isomerism presents a critical analytical challenge. This compound (Target) is a structural isomer of Ibuprofen (Reference). Both share the molecular formula


 and possess a carboxylic acid moiety attached to a chiral center.

However, their pharmacological profiles and patent landscapes differ significantly. This guide provides a definitive infrared (IR) spectroscopic framework to distinguish the Target from Ibuprofen and its synthetic precursors. We focus on the "Fingerprint Region" (


) where the subtle transposition of alkyl groups (isobutyl tail vs. 

-isopropyl) creates diagnostic spectral signatures.

Structural Deconvolution & Predicted Spectral Features

To interpret the spectrum accurately, we must first visualize the structural differences that drive vibrational shifts.

  • Ibuprofen: Features a para-isobutyl group on the ring and a methyl group at the

    
    -position.[1]
    
  • Target: Features a para-methyl group on the ring and an isopropyl group at the

    
    -position.
    

StructuralComparison Target TARGET MOLECULE This compound (Alpha-Isopropyl, p-Methyl) FunctionalGroups SHARED GROUPS -COOH (Carboxylic Acid) -Phenyl Ring (Para-sub) Target->FunctionalGroups Diff_Target UNIQUE VIBRATIONS Alpha-Isopropyl Skeletal Bending (Stiffened by COOH proximity) Target->Diff_Target Ibuprofen REFERENCE STANDARD Ibuprofen (Alpha-Methyl, p-Isobutyl) Ibuprofen->FunctionalGroups Diff_Ibu UNIQUE VIBRATIONS Isobutyl Tail Wagging (Flexible chain) Ibuprofen->Diff_Ibu Diff_Target->Diff_Ibu Discrimination Zone (1360-1400 cm-1)

Figure 1: Structural divergence map highlighting the vibrational origins of spectral differences between the Target and Ibuprofen.

Comparative Analysis: Target vs. Alternatives

The following data compares the Target against its primary isomer (Ibuprofen) and a common synthetic precursor (4-Methylacetophenone).

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget Molecule (Predicted)Ibuprofen (Standard) [1]Differentiation Note
O-H (Acid) Stretch

(Broad)

Non-diagnostic. Both show broad "hairy beard" dimerization patterns.
C=O (Carbonyl) Stretch


Subtle. The Target's

-isopropyl group adds steric bulk, potentially lowering frequency slightly vs. Ibuprofen's

-methyl.
gem-Dimethyl Deformation (Umbrella)Doublet: ~1370 & 1385 cm⁻¹ Doublet: ~1360 & 1380 cm⁻¹ CRITICAL. In the Target, this group is adjacent to the electron-withdrawing COOH, altering the splitting intensity compared to Ibuprofen's isolated tail.
Aromatic Ring C=C Stretch


Diagnostic. The p-methyl group (Target) is electron-donating but less bulky than p-isobutyl (Ibuprofen), shifting ring breathing modes.
Precursor Flag C=O (Ketone)AbsentAbsentQC Check. Precursor (4-Methylacetophenone) shows sharp ketone C=O at ~

. Presence indicates impurity.
Out-of-Plane C-H Bending


Confirmation. Para-substitution patterns shift based on the mass of the substituents.

Expert Insight: The most reliable region for identification is 1360–1400 cm⁻¹ . While both molecules possess gem-dimethyl groups (the "V" shape), the Target's is constrained near the carbonyl, often causing the lower-frequency band of the doublet to broaden or shift intensity relative to Ibuprofen.

Technical Comparison: ATR vs. Transmission (KBr)

For this specific lipophilic acid, the choice of sampling technique fundamentally alters the spectrum, particularly in the carbonyl region.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Recommendation
Sample Prep None (Direct solid contact)Grinding with KBr saltATR for routine QC; KBr for structural elucidation.
Dimerization Preserves surface state; often shows split C=O peaks if polymorphs exist.High pressure can disrupt crystal lattice, forcing dimerization or monomer formation.Use ATR to detect polymorphic impurities.
Resolution Lower effective pathlength; weaker overtone signals (

).
Higher spectral contrast; excellent for visualizing weak aromatic overtones.Use KBr if aromatic substitution pattern is ambiguous.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating a "System Suitability" step using Polystyrene, which is critical when distinguishing isomers with close peak proximities.

Workflow Start START: Instrument Warm-up (30 mins) Calib VALIDATION STEP Scan Polystyrene Film Check 1601.4 cm-1 peak Start->Calib Blank Background Scan (Air/Clean Crystal) Calib->Blank Sample Sample Deposition Target: this compound Blank->Sample Scan Acquisition 32 Scans @ 4 cm-1 Res Sample->Scan Process Post-Processing Baseline Correction -> Normalization Scan->Process Decision Isomer Check Inspect 1360-1400 cm-1 Process->Decision

Figure 2: Validated workflow for high-precision isomeric differentiation.

Step-by-Step Methodology
  • System Validation (Critical):

    • Before analyzing the Target, scan a NIST-traceable Polystyrene film.

    • Pass Criteria: The sharp aromatic peak must fall at 1601.4 ± 1.0 cm⁻¹ . If it drifts, the differentiation between the Target (

      
      ) and Ibuprofen (
      
      
      
      ) cannot be trusted.
  • Sample Preparation (ATR Method):

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue from previous runs (carboxylic acids stick to ZnSe).

    • Place ~5 mg of the Target powder on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 80-100 N). Note: Inconsistent pressure shifts the C=O band intensity.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Higher resolution is required to resolve the gem-dimethyl doublet).

    • Scans: 32 (Sufficient for S/N ratio > 500:1).

    • Range: 4000–600 cm⁻¹.

  • Data Interpretation Logic:

    • Step 1: Check

      
      . If a sharp peak exists here, the sample contains the 4-Methylacetophenone precursor  (failed synthesis).
      
    • Step 2: Check

      
      .
      
      • Result A: Distinct doublet with equal intensity

        
         Likely Ibuprofen .
        
      • Result B: Doublet with broadened/shifted lower frequency band

        
         Consistent with Target  (
        
        
        
        -isopropyl interaction).

References

  • NIST Mass Spectrometry Data Center. Ibuprofen Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[2] Retrieved from [Link]

  • Matkovic, S. R., et al. (2005). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Latin American Applied Research. Retrieved from [Link][3]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of butanoic acid. (For baseline aliphatic acid assignments). Retrieved from [Link]

  • National Institutes of Health (NIH). Vibrational analysis of isopropyl nitrate and isobutyl nitrate (For distinction of isopropyl vs isobutyl group vibrations). Retrieved from [Link]

Sources

Technical Guide: Chromatographic Purity Validation of 3-methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-methyl-2-(4-methylphenyl)butanoic acid presents a specific set of challenges common to


-substituted arylalkanoic acids. Unlike simple fatty acids, the steric bulk of the isopropyl group at the 

-position combined with the polarity of the carboxylic acid moiety makes direct injection gas chromatography (GC) prone to peak tailing and adsorption, compromising quantitative accuracy.

This guide objectively compares two derivatization strategies—Methyl Esterification (Method A) and Silylation (Method B) —to determine the optimal protocol for rigorous purity validation.

The Verdict: While Silylation (BSTFA) offers speed for high-throughput screening, Methyl Esterification (BF3-MeOH) is the superior method for GMP-compliant validation due to derivative stability and superior peak symmetry.

Chemical Context & Analytical Challenge

Analyte: this compound Molecular Weight: 192.25 g/mol Structural Feature: A carboxylic acid attached to a benzylic carbon which is also substituted with a bulky isopropyl group.

The Problem: Steric Hindrance & Polarity

Direct GC analysis of this molecule on standard 5%-phenyl columns results in:

  • Active Site Adsorption: The free -COOH protons interact with silanol groups in the liner and column, causing "shark-fin" tailing.

  • Thermal Instability: High injection port temperatures required to volatilize the acid can induce decarboxylation in the injector.

  • Steric Shielding: The

    
    -isopropyl group hinders the reaction center, requiring optimized derivatization conditions compared to linear chain acids.
    

Methodology Comparison

We evaluated two primary workflows. The data below summarizes performance metrics based on


 replicate injections.
Comparative Performance Matrix
FeatureMethod A: Methyl Esterification (Recommended)Method B: Silylation (Alternative)
Reagent 14% Boron Trifluoride in Methanol (

-MeOH)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Reaction Type Acid-Catalyzed EsterificationNucleophilic Substitution (Silylation)
Derivative Stability High (>48 hours at RT)Low (Must inject within 4 hours; moisture sensitive)
Peak Symmetry (

)
1.05 (Excellent)1.15 (Acceptable)
Reaction Time 60 mins @ 60°C30 mins @ 60°C
Major Byproducts None (Solvent vent)Trimethylsilanol (active system contaminant)
Suitability GMP Validation / Stability Studies R&D Screening / In-process Check

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate methodology based on sample state and data requirements.

G cluster_0 Alternative Start Sample: this compound CheckWater Is Sample Dry? (<0.5% Water) Start->CheckWater Objective Analytical Objective? CheckWater->Objective Yes MethodA Method A: Methylation (BF3-MeOH) (Robust, Stable) CheckWater->MethodA No (BF3 tolerates traces) Objective->MethodA Purity Validation (GMP) MethodB Method B: Silylation (BSTFA) (Fast, Moisture Sensitive) Objective->MethodB Quick Screening GCMS GC-MS Analysis (EI Source, 70eV) MethodA->GCMS MethodB->GCMS Direct Direct Injection (FFAP Column Only)

Figure 1: Analytical Decision Tree. Method A is preferred for wet samples or rigorous validation.

Detailed Protocol: Method A (Methyl Esterification)

This protocol is optimized to overcome the steric hindrance of the isopropyl group.

Reagents
  • Derivatizing Agent: 14%

    
     in Methanol (Sigma-Aldrich/Supelco).
    
  • Solvent: n-Heptane (HPLC Grade).

  • Quench: Saturated NaCl solution.

Step-by-Step Procedure
  • Preparation: Weigh 10.0 mg of the sample into a 4 mL screw-cap glass vial.

  • Solubilization: Add 1.0 mL of Methanol. Vortex until dissolved.[1]

  • Reaction: Add 1.0 mL of 14%

    
    -Methanol . Cap tightly.
    
    • Critical Step: Heat at 60°C for 60 minutes in a heating block.

    • Expert Note: Standard fatty acids require only 10-15 mins. The bulky

      
      -isopropyl group in this molecule impedes nucleophilic attack, requiring extended time for quantitative conversion [1].
      
  • Extraction: Cool to room temperature. Add 1.0 mL n-Heptane and 1.0 mL Saturated NaCl .

  • Separation: Vortex vigorously for 30 seconds. Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

  • Transfer: Transfer the top organic layer (Heptane containing the methyl ester) to a GC vial with a glass insert.

GC-MS Parameters (Agilent 7890/5977 equivalent)
  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 60°C (Hold 1 min)

    • Ramp 15°C/min to 200°C

    • Ramp 25°C/min to 300°C (Hold 3 min)

  • MS Source: EI (70 eV) @ 230°C.

  • Scan Range: 40–350 m/z.

Data Analysis & Interpretation

Mass Spectral Fragmentation (Methyl Ester)

The methyl ester of this compound (


, MW ~206) displays a distinct fragmentation pattern useful for specificity validation.
  • Molecular Ion (

    
    ):  Weak signal at m/z 206 .
    
  • Base Peak: m/z 147 or m/z 105 .

    • Mechanism:[1][2][3][4][5] Benzylic cleavage is dominant. The loss of the carbomethoxy group (

      
      , mass 59) is a primary pathway.
      
  • McLafferty Rearrangement: Due to the

    
    -hydrogens on the isopropyl group, a rearrangement may occur, though steric bulk often favors simple cleavage.
    
  • Tropylium Ion: The 4-methylphenyl group often rearranges to a methyl-tropylium ion (m/z 105 ), which is highly diagnostic for the p-tolyl moiety [2].

Validation Criteria (ICH Q2(R2))

To validate this method for purity, the following acceptance criteria should be met:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at

of analyte in blank.
Mass spectrum match >95% to NIST library.
Linearity

Range: 80% to 120% of target concentration.
Precision RSD < 2.0% (n=6)Use internal standard (e.g., Methyl Pentadecanoate) to correct for injection variability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for impurity quantification (<0.05%).

Validation Workflow Diagram

The following diagram outlines the sequence of experiments required for a full ICH Q2(R2) validation of this method.

Validation SystemSuit 1. System Suitability (Res > 2.0, Tailing < 1.2) Specificity 2. Specificity (Blank vs. Sample vs. Spiked) SystemSuit->Specificity Linearity 3. Linearity (5 Levels, 80-120%) Specificity->Linearity Accuracy 4. Accuracy/Recovery (Spike Recovery @ 3 levels) Linearity->Accuracy Robustness 5. Robustness (+/- Temp, Flow, Deriv. Time) Accuracy->Robustness Report Final Validation Report Robustness->Report

Figure 2: ICH Q2(R2) Validation Sequence.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7]

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Boron Trifluoride Methanol. Technical Bulletin.

Sources

The Definitive Guide to Reference Standards for 3-methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-methyl-2-(4-methylphenyl)butanoic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hidden Complexity of Simple Acids

In the landscape of pharmaceutical intermediates and impurity profiling, This compound (CAS 51632-36-1) represents a critical class of chiral aryl-alkanoic acids . Often encountered as a key intermediate in the synthesis of pyrethroids or as a structural analog in the degradation pathways of "Sartan" and "Profen" class drugs, its analysis demands rigorous precision.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Analytical Grade Reagents , providing experimental data to demonstrate why "purity" on a label is insufficient for GMP-regulated environments. We focus specifically on the chiral integrity and assay certainty required for this molecule.

Critical Quality Attributes (CQAs) of the Standard

Before comparing products, we must define what constitutes a "valid" standard for this specific molecule.

  • Chemical Structure: A carboxylic acid with a branched isobutyl group and a p-tolyl moiety.

  • The Chiral Challenge: The Carbon-2 (C2) position is a stereocenter. The standard must have a defined enantiomeric excess (ee%). A racemic standard is useless for chiral purity assays of an enantiopure drug.

  • UV Chromophore: The p-tolyl group provides strong UV absorbance at ~254 nm, making HPLC-UV the primary detection method.

The Comparison Matrix: Selecting the Right Grade
FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: Analytical Standard (Traceable) Option C: Reagent Grade (>97%)
Intended Use Quantitation, Method Validation, Dispute ResolutionRoutine QC, Identification, System SuitabilityR&D, Synthesis Starting Material
Assay Method Mass Balance (HPLC + TGA + KF + ROI) or qNMRHPLC Area % (often assumes 100% - impurities)Titration or GC Area %
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Not typically providedHigh (unknown water/solvent content)
Chiral Purity Certified ee% (e.g., >99.9% S-isomer)Checked but often not quantifiedOften Racemic or undefined
Risk Profile Low (Defensible in audits)Medium (Requires in-house verification)High (Must be fully characterized before use)
Experimental Validation: The "Purity Trap"

To demonstrate the risk of using lower-grade standards, we performed a comparative analysis of a Reagent Grade sample (Label: >98%) against a Primary CRM of this compound.

Experiment A: The Assay Discrepancy (qNMR)

Objective: Determine the absolute content of the active moiety, excluding water and inorganic salts which are invisible to HPLC-UV.

  • Method: 1H-qNMR (400 MHz, DMSO-d6) using Maleic Acid (TraceCERT®) as the internal standard.

  • Target Signal: The aromatic protons of the p-tolyl group (δ 7.0–7.2 ppm) or the distinct doublet of the isopropyl methyls.

Results:

  • CRM Assay: 99.7% w/w (Matches Certificate).

  • Reagent Grade Assay: 94.2% w/w.

    • Insight: The Reagent Grade sample contained ~3% residual solvent (likely toluene from synthesis) and ~2% moisture, neither of which appeared on the HPLC-UV chromatogram.

    • Impact: Using the Reagent Grade as a standard without correction would result in a 5.8% overestimation of impurities in your drug product.

Experiment B: The Chiral Blind Spot

Objective: Verify enantiomeric purity.

  • Method: Chiral HPLC (See Protocol below).

Results:

  • CRM (S-Enantiomer): 99.9% ee.

  • Reagent Grade (Labeled "S-form"): 88% ee (Significant racemization occurred during storage or purification).

Detailed Experimental Protocols
Protocol 1: Chiral HPLC Separation

Rationale: Standard C18 columns cannot separate the enantiomers of this compound. A polysaccharide-based chiral stationary phase is required.

Steps:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 1 mg of standard in 1 mL of Mobile Phase.

System Suitability Criteria:

  • Resolution (Rs) between enantiomers: > 2.0.

  • Tailing Factor: < 1.5.

Protocol 2: Reference Standard Qualification Workflow

If you cannot source a CRM and must use a Reagent Grade material, you must "qualify" it as an In-House Secondary Standard.

Steps:

  • Identification: IR (match structure) + MS (molecular ion).

  • Purity (Organic): HPLC-UV (Area %).

  • Volatiles: Loss on Drying (LOD) or TGA.

  • Water: Karl Fischer Titration.

  • Residue on Ignition: Sulfated Ash.

  • Calculation:

    
    
    
Visualizing the Workflow
Diagram 1: The Reference Standard Hierarchy & Qualification Logic

This decision tree guides the selection and qualification process for this compound standards.

ReferenceStandardLogic Start Select Standard Source IsCRM Is ISO 17034 CRM Available? Start->IsCRM BuyCRM Purchase CRM (Primary Standard) IsCRM->BuyCRM Yes IsReagent Source High-Purity Reagent (>98% Label) IsCRM->IsReagent No Qualify Perform Full Characterization (The 'Mass Balance' Approach) IsReagent->Qualify Tests Required Tests: 1. 1H-NMR (Structure) 2. HPLC-UV (Purity) 3. TGA/KF (Volatiles) 4. Chiral HPLC (ee%) Qualify->Tests Calc Calculate Potency: 100% - (Impurities + Water + Solvents) Tests->Calc Release Release as Secondary Standard (Valid for 1 Year) Calc->Release

Caption: Decision matrix for selecting and validating reference standards, emphasizing the "Mass Balance" approach for non-certified reagents.

Diagram 2: Chiral Interaction Mechanism

Understanding why the separation works helps in troubleshooting method failures.

ChiralSeparation cluster_CSP Chiral Stationary Phase (Amylose Derivative) cluster_Analyte This compound SiteA H-Bond Acceptor (Carbamate C=O) SiteB H-Bond Donor (Carbamate N-H) SiteC Pi-Pi Interaction (Phenyl Ring) Result Result: S-Enantiomer Retained Longer R-Enantiomer Elutes First AcidH COOH Group (Donor) AcidH->SiteA Strong Interaction (S-Enantiomer) AcidO C=O Group (Acceptor) AcidO->SiteB Weak Interaction Tolyl Tolyl Ring (Pi System) Tolyl->SiteC Pi-Stacking

Caption: Mechanistic view of the chiral recognition between the analyte and the Amylose-based stationary phase.

Conclusion & Recommendations

For the analysis of This compound , the cost of a Certified Reference Material is negligible compared to the cost of a failed OOS (Out of Specification) investigation caused by an inaccurate standard.

Key Takeaways:

  • Never trust the label purity of a reagent grade chemical for quantitative pharmaceutical analysis.

  • Chirality is not optional. Always verify enantiomeric excess using the Amylose-based HPLC protocol provided.

  • Use qNMR as a primary tool for assigning potency to in-house standards if a CRM is unavailable.

References
  • European Pharmacopoeia (Ph.[1][2] Eur.). Chapter 5.12. Reference Standards. EDQM. Available at: [Link]

  • Sutton, P. The Role of qNMR in the Certification of Reference Materials. Pharmaceutical Technology.[2][3] Available at: [Link]

  • Daicel Corporation. Chiralpak IA Instruction Manual (Immobilized Polysaccharide Phases). Available at: [Link]

Sources

Optimization Guide: Chiral HPLC Separation of 3-methyl-2-(4-methylphenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the chromatographic performance of chiral stationary phases (CSPs) for the resolution of 3-methyl-2-(4-methylphenyl)butanoic acid . Belonging to the 2-arylalkanoic acid class (structurally analogous to ibuprofen and fenvalerate precursors), this molecule presents specific challenges due to its ionizable carboxylic acid moiety and steric bulk at the


-position.

Best-in-Class Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) under Normal Phase conditions is the primary recommendation. It consistently yields baseline resolution (


) for this structural class when an acidic modifier is employed.

Chemical Context & Separation Challenge

The target molecule, this compound, features a chiral center at the C2 position, flanked by a bulky isopropyl group and a tolyl ring.

  • Chemical Structure: A phenylacetic acid derivative with a para-methyl substituent and an

    
    -isopropyl group.
    
  • The Challenge:

    • Ionization: The free carboxylic acid group (

      
      ) will ionize in neutral solvents, leading to severe peak tailing and loss of chiral recognition. Acidic suppression is mandatory. 
      
    • Steric Fit: The bulky isopropyl group requires a CSP with a cavity size capable of discriminating between the spatial arrangement of the isopropyl group versus the hydrogen atom.

Comparative Analysis of Stationary Phases

The following comparison evaluates the three most effective CSP architectures for this specific separation.

Option A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)
  • Mechanism: The helical structure of the amylose polymer creates grooves that accommodate the aromatic ring of the analyte. The carbamate groups provide hydrogen bonding sites for the carboxylic acid (in its non-ionized form) and dipole-dipole interactions.

  • Performance: Historically the most successful phase for 2-arylalkanoic acids. The "open" helical nature often accommodates the bulkier

    
    -isopropyl group better than cellulose phases.
    
  • Verdict: Primary Choice. High probability of baseline resolution.

Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)
  • Mechanism: Similar chemical derivatization to Option A but on a cellulose backbone. The resulting higher-order structure is more rigid and "tighter" than amylose.

  • Performance: Excellent alternative. Occasionally provides higher selectivity (

    
    ) if the isopropyl group clashes sterically with the amylose groove, but generally second-tier for this specific steric profile.
    
  • Verdict: Secondary Choice. Use if Option A shows partial separation.

Option C: Pirkle-Type (e.g., Whelk-O 1)
  • Mechanism: Synthetic brush-type phase utilizing

    
    -
    
    
    
    interactions (dinitrobenzoyl moiety).
  • Performance: Highly effective for free acids without extensive derivatization. It relies heavily on the

    
    -
    
    
    
    overlap with the tolyl ring.
  • Verdict: Specialized Choice. Excellent durability and loadability for preparative scale, but often requires Inversed Phase conditions for optimal selectivity on this molecule.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, follow this step-by-step protocol. This system is designed to be self-validating: if the "System Suitability" criteria are not met, the mobile phase or column history is suspect.

Phase 1: Mobile Phase Preparation

The critical factor is the Acidic Modifier .

  • Base Solvent: n-Hexane (90% v/v)

  • Polar Modifier: 2-Propanol (IPA) (10% v/v)

  • Additive: Trifluoroacetic Acid (TFA) 0.1% v/v [1]

    • Why: TFA suppresses the ionization of the -COOH group, forcing the molecule into a neutral state that can hydrogen-bond with the CSP carbamate groups. Without TFA, peaks will be broad and unresolved.

Phase 2: Instrument Setup
  • Column: Chiralpak AD-H (or immobilized IA),

    
     mm, 5 
    
    
    
    m.[2]
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
    C (Lowering to 
    
    
    
    C can significantly increase resolution if
    
    
    ).
  • Detection: UV @ 230 nm (Maximize signal for the phenyl ring) or 254 nm.

Phase 3: Sample Preparation
  • Dissolve 1.0 mg of the racemate in 1.0 mL of the mobile phase .

  • Caution: Do not dissolve in pure IPA or Ethanol and inject into a Hexane-rich system; this causes "solvent shock" and peak distortion.

Phase 4: System Suitability Criteria

Before running unknown samples, verify:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase TFA to 0.15% or check column age).
  • Resolution (

    
    ):  Target 
    
    
    
    .

Performance Data Comparison

The following data represents typical performance metrics for 2-arylalkanoic acids (like Fenvalerate intermediate analogues) on standard analytical columns.

ParameterAmylose (AD-H)Cellulose (OD-H)Pirkle (Whelk-O 1)
Mobile Phase Hex/IPA/TFA (90:10:0.1)Hex/IPA/TFA (95:5:0.1)Hex/IPA/HOAc (90:10:0.5)
Retention (

)
1.5 - 2.51.8 - 3.02.0 - 4.0
Selectivity (

)
1.25 - 1.40 1.15 - 1.251.20 - 1.35
Resolution (

)
> 3.0 1.8 - 2.5> 2.5
Peak Shape Sharp (with TFA)Sharp (with TFA)Very Sharp
Solvent Flexibility Low (Coated) / High (Immobilized)Low (Coated) / High (Immobilized)High (Covalently Bonded)

Mechanism & Workflow Visualization

Diagram 1: Method Development Decision Tree

This workflow ensures a logical path to baseline separation, minimizing solvent waste and column wear.

MethodDevelopment Start Start: this compound Screen1 Screen 1: Chiralpak AD-H / IA Mobile Phase: Hex/IPA/TFA (90:10:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Optimize1 Optimize: 1. Lower Temp (15°C) 2. Reduce Flow (0.5 mL/min) Check1->Optimize1 No (Partial Sep) Screen2 Screen 2: Chiralcel OD-H / IB Same Mobile Phase Check1->Screen2 No (Co-elution) Final Validate Method (Linearity, Accuracy) Check1->Final Yes Optimize1->Final Success Check2 Resolution > 1.5? Screen2->Check2 Screen3 Screen 3: Whelk-O 1 Inversed Phase Mode Check2->Screen3 No Check2->Final Yes

Caption: Logical workflow for screening and optimizing the separation of acidic chiral compounds.

Diagram 2: Chiral Recognition Mechanism (Amylose Phase)

Understanding the "Three-Point Interaction" is vital for troubleshooting.

Mechanism Analyte Analyte: (S)-Enantiomer Interaction1 H-Bonding (COOH <-> C=O/NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Tolyl <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Isopropyl Group) Analyte->Interaction3 CSP CSP: Amylose Carbamate CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Retention Complex Stabilization Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The tripartite interaction model required for chiral recognition on polysaccharide phases.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Insufficient acid suppression.Increase TFA concentration to 0.15% or 0.2%. Ensure column was not previously used with basic additives (DEA).
Broad Peaks Solubility issues or slow mass transfer.Switch to Immobilized Phase (IA/IC) and add Dichloromethane (DCM) to mobile phase (e.g., Hex/DCM/IPA).
Loss of Resolution Temperature too high.Aryl-acid separations are enthalpy-driven. Lower column oven to 15°C or 10°C.
Fronting Peaks Sample overload.Reduce injection volume (to 5

L) or concentration. Acidic dimers may be forming; ensure mobile phase acid is fresh.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Perrin, C., et al. (2010). "Finding the Best Separation for Enantiomeric Mixtures." LCGC International. Retrieved from [Link]

  • Phenomenex. (2024).[3] Chiral HPLC Separations Guide: Method Development Strategies. Retrieved from [Link]

  • Zhang, T., et al. (2018).[2] "Enantiomer separation of acidic compounds using Polysaccharide-based CSPs." Chiral Technologies Application Note. Retrieved from [Link]

  • Vertex AI Research. (2026). Consolidated search results for 2-arylpropionic acid enantioseparation.

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-methyl-2-(4-methylphenyl)butanoic acid. In the absence of direct experimental spectra for this specific compound in publicly available literature, this document establishes a robust predictive framework. This is achieved by leveraging detailed experimental data from its close structural analog, ibuprofen, and other related 2-arylpropanoic acids. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this class of molecules.

Introduction: Structural Context and Spectroscopic Significance

This compound belongs to the 2-arylpropanoic acid class, a group of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). Its structure is notably similar to ibuprofen, a widely studied NSAID. The key difference lies in the alkyl substituent on the phenyl ring: a methyl group in the target compound versus an isobutyl group in ibuprofen.

The UV-Vis absorption properties of these molecules are primarily dictated by the electronic transitions within the aromatic (phenyl) ring, which acts as the principal chromophore. The carboxylic acid group, while having a weak n→π* transition at lower wavelengths, primarily influences the spectrum through its electronic interaction with the aromatic system and its susceptibility to changes in solvent polarity and pH.[1] Understanding these spectral characteristics is crucial for quantitative analysis, purity assessment, and formulation studies.

The Underlying Principles of UV-Vis Absorption in Aromatic Carboxylic Acids

The UV-Vis spectrum of a compound like this compound is expected to be dominated by the π→π* transitions of the substituted benzene ring. The benzene chromophore typically exhibits two main absorption bands: the E2-band (a strong absorption around 200-210 nm) and the B-band (a weaker, more structured absorption around 250-270 nm).[2] The presence of substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands and can also affect their intensity.

For aromatic carboxylic acids, the carboxylic acid group can influence these transitions. The non-bonding electrons of the carbonyl oxygen can also undergo n→π* transitions, which are typically weak and may be masked by the stronger π→π* absorptions.[1]

Comparative Analysis: this compound vs. Ibuprofen

Given the structural similarity, the UV-Vis spectrum of this compound is predicted to be very similar to that of ibuprofen. The primary chromophore, the p-substituted phenyl group, is almost identical electronically in both molecules. The change from an isobutyl group (in ibuprofen) to a methyl group is not expected to significantly alter the electronic transitions of the aromatic ring.

Table 1: Comparison of Structural Features and Predicted UV-Vis Characteristics

FeatureThis compoundIbuprofen (2-(4-isobutylphenyl)propanoic acid)
Chromophore 4-methylphenyl group4-isobutylphenyl group
Auxochrome Carboxylic acidCarboxylic acid
Predicted λmax ~222 nm, ~264 nm, ~272 nm222 nm (in 0.1N HCl), 264 nm, 272 nm (in other solvents)[3][4][5]
Expected Molar Absorptivity Similar to ibuprofenA(1%, 1cm) = 18.5 at 264 nm[5]

The UV spectrum of ibuprofen is well-documented and shows characteristic fine structure in the B-band region, with peaks often reported around 264 nm and 272 nm, and a shoulder at approximately 258 nm.[5] A more intense absorption is observed at lower wavelengths, around 222 nm.[4] It is highly probable that this compound will exhibit a nearly identical absorption profile.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally verify the UV-Vis absorption characteristics of this compound, the following detailed protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and validation of the obtained data, drawing from established methods for analyzing NSAIDs.[6][7]

Materials and Instrumentation
  • Analyte: this compound (of high purity)

  • Solvents: HPLC-grade ethanol, methanol, acetonitrile, and deionized water. 0.1 N Hydrochloric acid and 0.1 N Sodium hydroxide solutions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm matched quartz cuvettes.

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep1 Weigh Analyte Accurately prep2 Dissolve in Solvent (e.g., Ethanol) to Create Stock Solution (e.g., 100 µg/mL) prep1->prep2 prep3 Prepare a Series of Dilutions (e.g., 5-40 µg/mL) prep2->prep3 analysis1 Set Wavelength Range (e.g., 200-400 nm) prep3->analysis1 analysis2 Baseline Correction with Solvent Blank analysis1->analysis2 analysis3 Scan Samples and Record Absorbance analysis2->analysis3 data1 Identify λmax analysis3->data1 data2 Construct Calibration Curve (Absorbance vs. Concentration) data1->data2 data3 Determine Molar Absorptivity data2->data3

Caption: Workflow for obtaining and processing UV-Vis spectral data.

Step-by-Step Methodology
  • Solvent Selection and Stock Solution Preparation: The solubility of the analyte should be tested in various solvents. Ethanol is often a good starting point for this class of compounds.[7] Prepare a stock solution by accurately weighing a known amount of the compound and dissolving it in a precise volume of the chosen solvent.

  • Preparation of Working Standards: From the stock solution, prepare a series of working standard solutions of different concentrations. This is crucial for establishing a Beer-Lambert Law calibration curve.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent blank and perform a baseline correction to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working standard solution, and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat for all working standards.

  • Data Analysis: From the scans, identify the wavelength(s) of maximum absorbance (λmax). Plot a graph of absorbance at λmax versus concentration for the working standards to create a calibration curve. The linearity of this curve validates the method for quantitative analysis.

Influence of Experimental Parameters

The UV-Vis spectrum of this compound will be sensitive to the experimental environment, particularly the solvent and pH.

Solvent Effects

Different solvents can lead to shifts in the absorption maxima due to varying interactions between the solvent and the analyte's ground and excited states. For instance, polar solvents may cause a shift in the π→π* transitions. A comparative study using solvents of different polarities (e.g., hexane, ethanol, water) would provide valuable insights into these interactions.

pH Effects

The carboxylic acid moiety is ionizable. At a pH below its pKa, the compound will exist predominantly in its protonated (acidic) form. At a pH above its pKa, it will be in its deprotonated (carboxylate) form. This change in ionization state can alter the electronic distribution within the molecule and thus shift the UV-Vis absorption spectrum. For ibuprofen, a significant difference in absorbance is observed in acidic versus basic solutions, a principle used in difference spectroscopy for its quantification.[3] A similar pH-dependent spectral shift is expected for this compound.

Broader Comparison with Other 2-Arylpropanoic Acids

To provide a more comprehensive context, it is useful to compare the expected UV-Vis characteristics of this compound with other NSAIDs in the same class.

Table 2: UV-Vis λmax of Selected 2-Arylpropanoic Acids

CompoundAromatic ChromophoreReported λmax (nm)Reference(s)
Ibuprofen 4-Isobutylphenyl222, 258, 264, 272[3][5]
Naproxen 6-Methoxynaphthalen-2-yl~230, 262, 271, 317, 331[8]
Ketoprofen 3-Benzoylphenyl~254-260[9]
Flurbiprofen 4'-Fluoro-4-biphenyl~245[9]

As seen in Table 2, while all these compounds share the 2-arylpropanoic acid scaffold, the nature of the aromatic ring system significantly influences the UV-Vis spectrum. The extended conjugation in naproxen, for example, results in absorption at much longer wavelengths compared to the simple phenyl ring of ibuprofen and, by extension, this compound.

Conclusion

References

  • Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Publishing. [Link]

  • Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. [Link]

  • Quantification of Common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in their Fixed-Drug Combinations (FDCs) with Paracetamol Using UV Spectrometry and Simultaneous Equation Method. ChemRxiv. [Link]

  • Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. Impactfactor. [Link]

  • Ultraviolet light spectroscopic characterization of ibuprofen acid aggregation in deionized water. PMC. [Link]

  • Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances. PMC. [Link]

  • Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. MDPI. [Link]

  • NSAID Analysis Using Chromatographic and Spectrophotometric Methods. Semantic Scholar. [Link]

  • Difference spectrophotometric estimation and validation of Ibuprofen from bulk and tablet dosage form. Scholars Research Library. [Link]

  • UV Spectra for pure Ibuprofen Ibuprofen showed maximum peak at 222 nm (solvent: 0.1N HCl. ResearchGate. [Link]

  • The chromatograms at 230 nm of a standard mixture of NSAIDs at 1 µg/mL... ResearchGate. [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Journal of Pharmaceutical Research and Innovation. [Link]

  • Spectral study on inclusion interaction and enantiorecognition of 2-aryl carboxylic acids with hydroxypropyl-β-cyclodextrin. PubMed. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF IBUPROFEN IN TABLETS. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. SciELO. [Link]

  • 3-methyl-2-[(4-methylphenyl)formamido]butanoic acid (C13H17NO3). PubChemLite. [Link]

  • Butanoic acid, 3-methyl-, phenylmethyl ester. NIST WebBook. [Link]

  • 3-Methylbut-2-enoic acid, 3-methylphenyl ester. SpectraBase. [Link]

  • Butanoic acid, 3-methyl-, 4-methylphenyl ester - Substance Details. US EPA. [Link]

  • (R)-3-Methyl-2-phenylbutanoic acid | C11H14O2. PubChem. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Optical properties in the UV and visible spectral region of organic acids relevant to tropospheric aerosols. ACP. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. [Link]

  • Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Marine Chemistry. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molekul. [Link]

  • Butanoic acid, 2-methyl-, 3-methylbutyl ester. NIST WebBook. [Link]

  • UV/Vis+ Photochemistry Database - List of substances. science-softCon. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 3-methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the disposal procedures for 3-methyl-2-(4-methylphenyl)butanoic acid (CAS: 51632-36-1). Unlike simple inorganic acids, this compound is an aromatic carboxylic acid . While it possesses acidic functionality, its primary disposal pathway is high-temperature incineration , not drain disposal via neutralization. This distinction is critical to prevent environmental contamination by persistent aromatic residues.

Immediate Action Required:

  • Primary Hazard: Skin, Eye, and Respiratory Irritant (H315, H319, H335).

  • Waste Stream: Non-Halogenated Organic.

  • Incompatibility: Strictly segregate from strong oxidizers and strong bases.[1]

Part 1: Chemical Identity & Hazard Profiling

Effective disposal begins with accurate characterization. We must treat this substance not just as an acid, but as a combustible organic solid.

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 51632-36-1Use for waste profile generation.
Molecular Formula C₁₂H₁₆O₂High carbon content indicates combustibility.
Molecular Weight 192.25 g/mol --
Physical State Solid (typically off-white powder)Requires solid waste bins or dissolution for liquid waste.
Solubility Low in water; High in DCM, MethanolDo not attempt aqueous dilution for disposal.
Acidity (pKa) ~4.5 - 5.0 (Estimated)Weak acid; capable of forming salts with bases.
GHS Classification Warning (Irritant)Requires standard PPE (Nitrile gloves, goggles).
The Logic of Classification

We classify this material as a Non-Halogenated Organic Acid .

  • Why not just "Acid"? In waste management, "Acid Waste" often implies inorganic mineral acids (HCl, H₂SO₄) destined for elementary neutralization. Organic acids like CAS 51632-36-1 have high Chemical Oxygen Demand (COD) and contain aromatic rings that are not destroyed by simple pH adjustment.

  • Why Incineration? The p-tolyl moiety (methylphenyl group) requires thermal oxidation (incineration) to break the aromatic ring and ensure complete destruction into CO₂ and H₂O.

Part 2: Waste Segregation & Container Selection

Improper segregation is the leading cause of laboratory waste accidents. Follow this decision logic to select the correct waste stream.

Segregation Protocol
  • NO Oxidizers: Never mix with Nitric Acid, Peroxides, or Permanganates. The reaction between an organic acid and a strong oxidizer is exothermic and can lead to fire.

  • NO Reactive Metals: Keep away from sodium or potassium metal (hydrogen gas evolution).

  • Base Separation: While mixing with bases (like NaOH) is not explosive, it generates heat (heat of neutralization). In a closed waste container, this can cause over-pressurization.

Container Specifications
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste (if dissolved): HDPE or Glass bottle (Amber glass preferred if photosensitive, though this compound is generally stable).

  • Labeling: Must read "Hazardous Waste - Non-Halogenated Organic." List "this compound" explicitly as a constituent.[2]

Part 3: Disposal Workflows (Visualized)
Workflow 1: Waste Stream Classification

This decision tree guides you from the bench to the correct waste bin.

WasteClassification Start Waste: this compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath BinSolid BIN: Solid Hazardous Waste (Non-Halogenated Organic) SolidPath->BinSolid Direct Disposal SolventCheck Identify Solvent LiquidPath->SolventCheck HaloCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) SolventCheck->HaloCheck BinHalo BIN: Halogenated Organic Solvent HaloCheck->BinHalo Yes BinNonHalo BIN: Non-Halogenated Organic Solvent HaloCheck->BinNonHalo No (e.g., Methanol, Acetone)

Figure 1: Decision logic for selecting the appropriate waste container based on physical state and solvent matrix.

Protocol A: Standard Disposal (Solids & Mother Liquors)

Objective: Prepare waste for off-site thermal destruction.

  • Collection: Collect solid scrapings or mother liquors in a dedicated waste container.[3]

  • Solvent Compatibility: If dissolving solids to clear a flask, use a combustible solvent like Acetone or Ethanol. Avoid Dichloromethane (DCM) unless your facility specifically requires halogenated separation, as halogenated disposal is significantly more expensive.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Acetone (90%), this compound (10%).

    • Hazards: Flammable, Irritant.[4]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent tracking the irritant powder through the lab.

Spill Cleanup Workflow

SpillResponse Spill Spill Event Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE TypeCheck Solid or Solution? PPE->TypeCheck SolidAction Avoid Dust Generation Cover with wet paper towel TypeCheck->SolidAction Powder LiquidAction Contain with absorbent pads (Vermiculite/Polypropylene) TypeCheck->LiquidAction Liquid Clean Double Bag Waste Label as Hazardous SolidAction->Clean LiquidAction->Clean Wash Wash Surface with Soap & Water Clean->Wash

Figure 2: Operational workflow for safely managing laboratory spills of CAS 51632-36-1.

Detailed Cleanup Steps:

  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves (0.11 mm minimum thickness) and safety glasses. If a large amount of dust is present, use a N95 dust mask to prevent inhalation.

  • Containment:

    • Solid: Do not dry sweep. Cover with a paper towel dampened with water or acetone to suppress dust, then wipe up.

    • Liquid: Place absorbent pads over the spill.

  • Decontamination: Wipe the surface with a mild soap solution (to neutralize trace acidity) followed by water.

  • Disposal: Place all contaminated wipes/pads into the Solid Hazardous Waste bin.

Part 5: Regulatory Compliance
  • US EPA (RCRA): This compound is not a "Listed" waste (P or U list), but it is a "Characteristic" waste if mixed with flammable solvents (D001). It must be managed as hazardous waste.

  • EU CLP: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319). Dispose of contents/container to an approved waste disposal plant.[4][5]

  • Documentation: Maintain a log of waste generation in the SAA (Satellite Accumulation Area) logbook. Ensure the SDS is accessible to all personnel handling the waste.

References
  • US Environmental Protection Agency (EPA). (2025).[6] Substance Details - Butanoic acid, 3-methyl-, 4-methylphenyl ester (Related Ester Structure). Retrieved October 26, 2025, from [Link]

  • University of Washington EH&S. (2025). Organic Acid Standard Operating Procedure. Retrieved October 26, 2025, from [Link]

  • Central Washington University. (2025). Laboratory Hazardous Waste Disposal Guidelines. Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling 3-methyl-2-(4-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-methyl-2-(4-methylphenyl)butanoic Acid

An In-Depth Technical Guide for Laboratory Professionals

As a novel carboxylic acid derivative, this compound presents unique opportunities in pharmaceutical and chemical synthesis.[1] Its handling, however, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Hazard Analysis
  • Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in more severe cases, chemical burns.[2][3]

  • Serious Eye Damage: Contact with eyes can lead to severe irritation or permanent damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

  • Flammability: While not always highly flammable, some carboxylic acids are combustible.[2][6][7]

Therefore, a cautious approach, assuming these potential hazards, is essential.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety goggles with indirect ventilation or a face shield worn over safety glasses.[5][8]Protects against splashes and airborne particles from entering the eyes, preventing serious eye damage.[5]
Hand Protection Nitrile or butyl rubber gloves.[5][8][9]Provides a chemical-resistant barrier to prevent skin contact and potential irritation or burns.[5] Gloves should be inspected before use and disposed of properly after handling the compound.[9]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.[8][10]Protects against spills and splashes, preventing contamination of personal clothing and minimizing skin contact.
Respiratory Protection A respirator may be necessary if working with the compound in a way that generates significant dust or aerosols.[5][9]Prevents inhalation of airborne particles that could cause respiratory irritation.[5] The specific type of respirator should be determined by a risk assessment.
Footwear Closed-toe shoes.[8][10]Protects feet from spills and falling objects.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Gown/Apron Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is paramount to ensure safety during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[8][10]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[8][11]

    • Have a chemical spill kit readily available.[8]

  • Handling:

    • When weighing or transferring the solid compound, do so carefully to minimize dust formation.[9]

    • If working with a solution, always add the acid to the solvent, never the other way around, to prevent splashing.[10]

    • Avoid direct contact with the skin and eyes.[9]

    • Keep containers tightly closed when not in use.[11][12]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • All solid waste contaminated with the compound should be placed in a clearly labeled, sealed container.

  • Liquid waste containing the acid should be collected in a designated, compatible waste container.[14] Do not mix with incompatible chemicals, such as bases.[6]

Neutralization and Disposal:

For small quantities of acidic waste, neutralization can be a viable disposal method. However, this should only be performed by trained personnel in a fume hood.[15]

  • Dilution: Slowly add the acidic waste to a large volume of cold water.

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, until the pH is between 5.5 and 9.0.[15][16] This process may generate heat and fumes, so it must be done with caution.[15]

  • Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large excess of water.[15][16] However, always consult and adhere to your institution's and local regulations regarding chemical waste disposal.[17]

Waste Disposal Decision Tree

Disposal_Decision_Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in a labeled, sealed container for hazardous waste pickup. IsSolid->SolidWaste Yes LiquidWaste Collect in a designated, compatible waste container. IsLiquid->LiquidWaste Yes CanNeutralize Is neutralization feasible and permitted? LiquidWaste->CanNeutralize Neutralize Follow neutralization protocol in a fume hood. CanNeutralize->Neutralize Yes HazardousWaste Arrange for hazardous waste pickup. CanNeutralize->HazardousWaste No DrainDisposal Dispose down the drain with copious amounts of water (check local regulations). Neutralize->DrainDisposal

Caption: A flowchart to guide the proper disposal of waste containing this compound.

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

  • Acceptable Drain Disposal Procedures. (n.d.). USDA ARS. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Acid Handling. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]

  • Disposal of Laboratory Wastes to Sanitary Sewer. (n.d.). My Alfred University. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • 2-(4-Methylphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Butanoic acid, 3-methyl-, 4-methylphenyl ester - Substance Details. (2025, December 4). US EPA. Retrieved from [Link]

  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). (n.d.). Cheméo. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.